molecular formula C9H15BrN2O B1653524 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856041-82-1

4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Cat. No.: B1653524
CAS No.: 1856041-82-1
M. Wt: 247.13
InChI Key: BQODNBIEZBUHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (CAS 1171526-62-7) is a versatile brominated pyrazole derivative designed for advanced chemical synthesis and drug discovery research. This compound features a reactive bromine atom at the 4-position of the pyrazole ring, making it a valuable electrophilic building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . The isobutyl group at the 1-position provides steric and electronic influence on the ring's reactivity, while the methoxymethyl substituent at the 3-position offers a potential site for further functionalization or can modulate the compound's lipophilicity and overall physicochemical properties . Pyrazole scaffolds are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds with a range of biological activities . Specifically, bromo-substituted pyrazole derivatives serve as key synthetic intermediates in the development of novel hybrid molecules. Recent research highlights the use of similar bromo-methyl-pyrazole compounds in creating indole-pyrazole hybrids, which have demonstrated significant cytoprotective effects by protecting human erythrocytes from oxidative stress-induced hemolysis, indicating potential for therapeutic development . Researchers can leverage this compound to access new chemical space in projects aimed at developing potential antioxidant, anticancer, or anti-inflammatory agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for proper handling and storage guidelines.

Properties

IUPAC Name

4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-7(2)4-12-5-8(10)9(11-12)6-13-3/h5,7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQODNBIEZBUHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191045
Record name 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856041-82-1
Record name 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1856041-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-(methoxymethyl)-1-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Therapeutic Potential and Synthetic Utility of 4-Bromo-1-Isobutyl-3-(Methoxymethyl)-1H-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide explores the therapeutic potential and synthetic utility of the 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole scaffold. This specific molecule represents a highly functionalized heterocyclic building block, combining a lipophilic isobutyl group, a polar methoxymethyl moiety, and a reactive bromine handle, making it an ideal precursor for developing kinase inhibitors, GPCR modulators, and other bioactive agents.

Executive Summary

The 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole scaffold (CAS: 1856041-82-1 ) is a specialized heterocyclic intermediate used in the synthesis of advanced pharmaceutical candidates. Unlike simple pyrazoles, this scaffold features a strategic substitution pattern that addresses three critical requirements in drug design: hydrophobic occupancy (N1-isobutyl), hydrogen bond acceptance/solubility (C3-methoxymethyl), and modular reactivity (C4-bromo). This guide details the structural activity relationships (SAR), synthetic pathways, and therapeutic applications of this scaffold, particularly in the context of kinase inhibition and fragment-based drug discovery (FBDD).

Structural Analysis & Pharmacophore Mapping

The therapeutic value of this scaffold lies in its ability to interact with specific binding pockets in proteins, such as the ATP-binding site of kinases or the allosteric sites of G-protein coupled receptors (GPCRs).

Structure-Activity Relationship (SAR)
PositionSubstituentFunction & Therapeutic Role
N1 Isobutyl Hydrophobic Anchor: The branched alkyl group targets hydrophobic pockets (e.g., the "back pocket" of kinases or lipophilic regions in GPCRs). It offers greater metabolic stability and steric bulk compared to a methyl or ethyl group, potentially improving selectivity.
C3 Methoxymethyl Polar Interaction & Solubility: The ether oxygen acts as a hydrogen bond acceptor. This group can interact with specific residues (e.g., Ser/Thr in the kinase hinge region) while improving the aqueous solubility of the final molecule compared to a purely alkyl chain.
C4 Bromo Synthetic Handle (Warhead): The bromine atom is the site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It allows for the attachment of aryl, heteroaryl, or amino groups, which typically serve as the primary pharmacophore (e.g., the "hinge binder").
Pharmacophore Visualization

The following diagram illustrates the functional roles of each substituent on the pyrazole core.

ScaffoldSAR Core Pyrazole Core (Aromatic Scaffold) N1 N1-Isobutyl (Hydrophobic Anchor) Core->N1 Lipophilicity C3 C3-Methoxymethyl (H-Bond Acceptor/Solubility) Core->C3 Polar Interaction C4 C4-Bromo (Reactive Handle) Core->C4 Functionalization Target Target Binding Pocket (e.g., Kinase ATP Site) N1->Target Hydrophobic Contact C3->Target H-Bonding

Figure 1: Pharmacophore mapping of the 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole scaffold.

Therapeutic Applications

Kinase Inhibition (ATP-Competitive Inhibitors)

Pyrazole scaffolds are ubiquitous in kinase inhibitors (e.g., Crizotinib , Ruxolitinib ). The 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole scaffold is particularly suited for designing Type I or Type II inhibitors :

  • Mechanism: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor for the kinase hinge region.

  • Role of Isobutyl: Fits into the hydrophobic gatekeeper pocket or the solvent-exposed region, depending on orientation.

  • Role of Methoxymethyl: Can interact with the ribose-binding pocket or specific catalytic residues (e.g., Lysine/Glutamate salt bridge).

  • Derivatization: The C4-bromo is typically replaced with an aryl or heteroaryl ring (e.g., aminopyridine, indazole) to extend into the deep hydrophobic pocket.

GPCR Modulation (e.g., Cannabinoid Receptors)

1-Alkyl-substituted pyrazoles are classic scaffolds for Cannabinoid Receptor 1 (CB1) antagonists (e.g., Rimonabant analogs).

  • Potential: The isobutyl group mimics the lipophilic side chains found in endogenous ligands.

  • Modification: The C3-methoxymethyl group provides a unique polarity profile that may reduce blood-brain barrier (BBB) penetration if peripheral restriction is desired (e.g., for metabolic disorders without CNS side effects).

Experimental Protocols: Synthesis & Derivatization

This section details the synthesis of the scaffold and its conversion into a bioactive lead compound via Suzuki coupling.

Synthesis of 4-Bromo-1-Isobutyl-3-(Methoxymethyl)-1H-Pyrazole

Objective: To synthesize the core scaffold from commercially available precursors.

Reagents:

  • Precursor A: 1-Isobutylhydrazine (or hydrazine hydrate + isobutyl bromide).

  • Precursor B: 4-Methoxy-2,4-dioxobutanoate (or equivalent 1,3-dicarbonyl with a methoxymethyl group).

  • Brominating Agent: N-Bromosuccinimide (NBS).

  • Solvents: Ethanol (EtOH), Acetonitrile (MeCN).

Protocol:

  • Cyclization:

    • Dissolve 1-isobutylhydrazine (1.0 eq) and 4-methoxy-3-oxobutanoate (1.0 eq) in EtOH.

    • Reflux at 80°C for 4-6 hours. Monitor by TLC/LC-MS.

    • Concentrate in vacuo to yield the intermediate 1-isobutyl-3-(methoxymethyl)-1H-pyrazole .

  • Bromination:

    • Dissolve the intermediate in MeCN (0.1 M).

    • Add NBS (1.05 eq) portion-wise at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench with saturated Na2S2O3 (aq) to remove excess bromine.

    • Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the C4-H proton (typically ~6.0-6.5 ppm) and retention of the isobutyl doublet (~0.9 ppm) and methoxymethyl singlet (~3.3 ppm).

  • LC-MS: Confirm mass [M+H]+ corresponding to the brominated product (approx. 247/249 amu pattern).

Derivatization via Suzuki-Miyaura Coupling

Objective: To attach an aryl "warhead" to the C4 position.

Protocol:

  • Reaction Setup:

    • Combine 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq), Aryl-Boronic Acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) in a microwave vial.

    • Add K2CO3 (2.0 M aq, 3.0 eq) and Dioxane (degassed).

  • Coupling:

    • Heat at 90-100°C (or microwave at 120°C for 30 min) under Argon.

  • Workup:

    • Filter through Celite, dilute with water, extract with EtOAc.

    • Purify via HPLC or Flash Chromatography.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final bioactive library.

SynthesisWorkflow Start Start: 1-Isobutylhydrazine + 1,3-Dicarbonyl Step1 Step 1: Cyclization (Formation of Pyrazole Core) Start->Step1 Intermediate Intermediate: 1-Isobutyl-3-(methoxymethyl)-pyrazole Step1->Intermediate Step2 Step 2: Bromination (NBS, MeCN, 0°C) Intermediate->Step2 Scaffold SCAFFOLD: 4-Bromo-1-Isobutyl-3-(Methoxymethyl)-1H-Pyrazole Step2->Scaffold Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Scaffold->Step3 Library Final Library: Bioactive Kinase/GPCR Inhibitors Step3->Library

Figure 2: Synthetic workflow for generating bioactive libraries from the 4-bromo-pyrazole scaffold.

Quantitative Data: Physiochemical Properties

The following table summarizes the predicted physiochemical properties of the core scaffold, which are critical for "drug-likeness" (Lipinski's Rule of 5).

PropertyValue (Predicted)Implication for Drug Design
Molecular Weight ~247.13 DaLow MW allows for the addition of large "warheads" while staying <500 Da.
cLogP ~2.5 - 3.0Moderate lipophilicity; good membrane permeability but may require polar groups in the final drug to prevent high metabolic clearance.
H-Bond Acceptors 3 (N, O)The methoxymethyl group adds critical solubility without introducing H-bond donors (which can limit permeability).
H-Bond Donors 0Excellent for CNS penetration or passive diffusion.
Rotatable Bonds 4Flexible enough to fit induced-fit pockets but rigid enough to minimize entropic penalty.

References

  • ChemSrc. (2025). 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (CAS 1856041-82-1).[1] Retrieved from [Link]

  • Kumar, R., et al. (2023).[2] "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review." Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Frizzo, C. P., et al. (2009). "Synthesis of 4-halopyrazoles." Journal of Heterocyclic Chemistry. (General synthetic methodology for 4-bromo-pyrazoles).

Sources

A Technical Guide to the Reactivity of 4-Bromo-Substituted Pyrazole Intermediates for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-bromo-substituted pyrazoles are pivotal intermediates in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1] Their significance stems from the strategic placement of the bromine atom, which serves as a highly effective reactive handle for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis and reactivity of these crucial building blocks, with a focus on their application in drug development. We will explore the nuances of key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of 4-Bromopyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive core for designing molecules that can effectively interact with biological targets. The introduction of a bromine atom at the C4 position significantly enhances the synthetic utility of the pyrazole ring. This halogenation provides a key point of diversification, allowing for the late-stage introduction of various aryl, heteroaryl, alkyl, and amino moieties through robust and well-understood cross-coupling methodologies.[1] This strategic functionalization is critical in the lead optimization phase of drug discovery, where the systematic exploration of chemical space around a core scaffold is paramount for improving potency, selectivity, and pharmacokinetic properties.

Synthesis of 4-Bromo-Substituted Pyrazole Intermediates

The efficient and regioselective synthesis of 4-bromopyrazoles is the foundational step for their subsequent application. Several methods have been developed, with the choice of approach often depending on the desired substitution pattern and the scale of the reaction.

One-Pot Regioselective Synthesis from 1,3-Diketones

A highly efficient and environmentally conscious method involves the one-pot reaction of 1,3-diketones, arylhydrazines, and a brominating agent.[1][3] This approach circumvents the need to pre-form and isolate the pyrazole before bromination.

Causality Behind Experimental Choices: The use of a heterogeneous catalyst like silica gel-supported sulfuric acid facilitates easy work-up and catalyst recovery.[1][3] N-bromosaccharin is often preferred over other brominating agents like N-bromosuccinimide (NBS) due to its higher reactivity, which can lead to shorter reaction times and higher yields.[1] Performing the reaction under solvent-free conditions not only reduces environmental impact but can also enhance reaction rates and selectivity.[1][3]

Experimental Protocol: One-Pot Synthesis of 4-Bromo-3,5-dimethyl-1-phenylpyrazole [1]
  • To a mixture of acetylacetone (1 mmol) and phenylhydrazine (1 mmol), add silica gel supported sulfuric acid (0.1 g).

  • Stir the mixture at room temperature for the time specified by reaction monitoring (e.g., TLC).

  • Add N-bromosaccharin (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrocatalytic Three-Component Synthesis

An innovative and eco-friendly approach utilizes an electrocatalytic method for the three-component synthesis of 4-bromopyrazoles from acetylacetone, hydrazine, and diethyl bromomalonate.[4] This method avoids the use of stoichiometric amounts of potentially hazardous brominating agents.[4]

Mechanism Insight: The proposed mechanism involves the initial formation of the pyrazole ring from the condensation of hydrazine and acetylacetone.[4] Subsequently, the pyrazole undergoes bromination, with the brominating species being generated in situ through the electrochemical process.[4]

Key Cross-Coupling Reactions of 4-Bromopyrazole Intermediates

The C4-bromo substituent is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are the cornerstone of the synthetic utility of 4-bromopyrazoles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp2)-C(sp2) bonds.[5][6][7] It involves the reaction of the 4-bromopyrazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[5][6][8]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is crucial for reaction efficiency.[5] Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[5]

  • Base: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) plays a critical role in activating the boronic acid for transmetalation.[6] The choice of base can influence the reaction rate and substrate scope.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is commonly employed to dissolve both the organic and inorganic reaction components.[5][9]

Visualizing the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Reductive Elimination->Ar-R 4-Bromopyrazole (Ar-Br) 4-Bromopyrazole (Ar-Br) 4-Bromopyrazole (Ar-Br)->Oxidative Addition Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Promoted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [9]

(Note: While the reference uses an iodo-pyrazole, the conditions are often transferable to the corresponding bromo-pyrazole with potential adjustments to temperature and reaction time.)

  • In a microwave vial, combine 4-iodo-1-methyl-1H-pyrazole (0.5 mmol), the desired arylboronic acid (0.5 mmol), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv.).

  • Add a solvent mixture of DME/H₂O (10:4 v/v, 4.2 mL).

  • Seal the vial and irradiate in a microwave reactor at a specified temperature (e.g., 90 °C) for a designated time (e.g., 10-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel column chromatography.

Data Summary: Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Various Arylboronic Acids [9]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid1-Methyl-4-phenyl-1H-pyrazole78
24-Methylphenylboronic acid1-Methyl-4-(p-tolyl)-1H-pyrazole85
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole92
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-1-methyl-1H-pyrazole75
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[10][11] This reaction is particularly valuable in drug discovery for introducing diverse amine functionalities.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination of 4-bromopyrazoles often hinges on the use of specialized, bulky, and electron-rich phosphine ligands.[12][13] Ligands such as tBuDavePhos and tBuBrettPhos have shown excellent efficacy in these transformations.[12][14]

  • Base Sensitivity: The choice of base is critical. Strong, non-nucleophilic bases like LHMDS or NaOtBu are commonly employed.[14] The pKa of the amine substrate can influence the optimal base choice.

  • Protecting Groups: For pyrazoles with an unprotected N-H, the reaction can be challenging due to potential catalyst inhibition.[14][15] N-protection (e.g., with a trityl group) can significantly improve reaction outcomes.[12][13] However, methods for the amination of unprotected bromopyrazoles have also been developed.[14]

Visualizing the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 4-Bromopyrazole 4-Bromopyrazole Reaction Setup Reaction Setup 4-Bromopyrazole->Reaction Setup Amine Amine Amine->Reaction Setup Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Setup Ligand Ligand Ligand->Reaction Setup Base Base Base->Reaction Setup Purification Purification Reaction Setup->Purification 4-Aminopyrazole Product 4-Aminopyrazole Product Purification->4-Aminopyrazole Product

Caption: A simplified workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Amination of Unprotected 4-Bromo-1H-pyrazole [14]
  • To an oven-dried vial, add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol %), the ligand (if not using a precatalyst), 4-bromo-1H-pyrazole (1.0 equiv), and the amine (1.2 equiv).

  • Evacuate and backfill the vial with argon.

  • Add the base (e.g., LHMDS, 2.2 equiv) as a solution in an anhydrous solvent (e.g., THF).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 80 °C) until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Heck Reaction: Vinylation of 4-Bromopyrazoles

The Heck reaction provides a means to form C-C bonds between the 4-bromopyrazole and an alkene, leading to the synthesis of 4-vinylpyrazoles.[16][17] These products can serve as versatile intermediates for further functionalization.

Causality Behind Experimental Choices:

  • Catalyst and Ligands: Palladium acetate (Pd(OAc)₂) is a common catalyst precursor.[17] In many cases, phosphine ligands are used to stabilize the active palladium species and promote the reaction.

  • Base: A base, typically an amine like triethylamine or a carbonate, is required to neutralize the HBr generated during the reaction.[18]

  • Solvent: Polar aprotic solvents such as DMF or DMAc are often used.[17][18]

Sonogashira Coupling: Alkynylation of 4-Bromopyrazoles

The Sonogashira coupling enables the formation of a C-C bond between the 4-bromopyrazole and a terminal alkyne, yielding 4-alkynylpyrazoles.[19][20] This reaction is of significant interest as the alkyne functionality can be further elaborated.

Causality Behind Experimental Choices:

  • Dual Catalysis: The traditional Sonogashira coupling employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (e.g., CuI).[19][21] The copper acetylide is believed to be the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.[21]

  • Copper-Free Conditions: Concerns about the potential for alkyne homocoupling (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols.[20]

Logical Relationship of Sonogashira Reaction Components:

Sonogashira_Relationship 4-Bromopyrazole 4-Bromopyrazole 4-Alkynylpyrazole Product 4-Alkynylpyrazole Product 4-Bromopyrazole->4-Alkynylpyrazole Product C(sp2) Source Terminal Alkyne Terminal Alkyne Terminal Alkyne->4-Alkynylpyrazole Product C(sp) Source Pd Catalyst Pd Catalyst Pd Catalyst->4-Alkynylpyrazole Product Catalyzes Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->4-Alkynylpyrazole Product Co-catalyzes Amine Base Amine Base Amine Base->4-Alkynylpyrazole Product Activates Alkyne

Sources

safety data sheet (SDS) highlights for 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Executive Summary & Chemical Identification

This guide provides a technical analysis of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole , a specialized heterocyclic building block used in the synthesis of pharmaceutical agents (e.g., kinase inhibitors). Unlike commodity chemicals, this intermediate possesses specific functional groups—a labile methoxymethyl (MOM) ether and a reactive aryl bromide—that dictate its safety profile and handling protocols.

Chemical Identity:

  • Systematic Name: 4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
  • Structural Features:

    • Pyrazole Core: Aromatic heterocycle (pKa ~2.5), generally stable.

    • C-4 Bromine:[1][2] Handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald).

    • N-1 Isobutyl: Increases lipophilicity (LogP modulation).[3]

    • C-3 Methoxymethyl (MOM):Critical Safety Feature. This is an acid-labile protecting group that can release formaldehyde upon hydrolysis.

Critical Hazard Analysis (SDS Highlights)

While standard SDS documents list generic H-codes, this section interprets them through the lens of synthetic chemistry to explain the causality of the hazards.

GHS Classification & Mechanistic Toxicology
Hazard ClassCategoryH-CodeMechanistic Insight
Skin Irritation Cat.[4][5][6] 2H315 Alkyl-substituted pyrazoles are lipophilic, facilitating dermal penetration and localized inflammation.
Eye Irritation Cat. 2AH319 The nitrogenous base nature of the pyrazole ring can cause pH-dependent irritation to mucous membranes.
STOT - SE Cat. 3H335 Dust or vapor inhalation triggers respiratory tract irritation. Note: If heated, MOM ether decomposition may release formaldehyde (sensitizer).
The "Hidden" Hazard: MOM Ether Instability

The presence of the methoxymethyl (MOM) group introduces a specific chemical hazard not always explicit in generic SDSs.

  • Risk: Contact with strong acids (HCl, TFA) or Lewis acids (BBr

    
    ) causes cleavage of the MOM ether.
    
  • Byproducts: This reaction generates formaldehyde (carcinogen) and methanol.

  • Control: Ensure waste streams containing this compound are never mixed with acidic waste streams without prior neutralization.

Physicochemical Profile & Stability

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity/polymorph).

  • Solubility: High solubility in DCM, THF, Ethyl Acetate; Low solubility in water.

  • Stability:

    • Light: Brominated heterocycles are photosensitive. Long-term exposure to UV can lead to debromination (homolytic cleavage).

    • Air/Moisture: Generally stable, but the MOM group suggests storage under inert atmosphere (Argon/Nitrogen) is best practice to prevent slow hydrolysis.

Strategic Handling Protocols

Storage & Containment
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Argon.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps.

Self-Validating Spill Response Protocol
  • Objective: Isolate and neutralize without triggering acid-catalyzed decomposition.

  • Step 1 (Isolation): Evacuate the immediate area if dust is present. Don PPE (Nitrile gloves, N95/P100 respirator, Safety Goggles).

  • Step 2 (Absorption): Cover spill with a basic absorbent (e.g., Sodium Carbonate mixed with Vermiculite). Rationale: The base neutralizes any potential acidity, stabilizing the MOM group.

  • Step 3 (Verification): Wipe the area with a solvent-dampened tissue. Check the surface pH with litmus paper to ensure no acidic residues remain that could degrade trace material.

Application Context: Synthetic Workflows

This molecule is primarily used as a scaffold for Suzuki-Miyaura Cross-Coupling . The C-4 bromine is highly reactive toward oxidative addition by Palladium(0).

Experimental Workflow: Suzuki Coupling

Reaction: Coupling with Phenylboronic Acid.

  • Inerting: Flame-dry a 2-neck round bottom flask; cool under Argon flow.

  • Charging: Add 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1). Note: Degassing is critical to prevent Pd oxidation.

  • Base: Add K

    
    CO
    
    
    
    (2.0 eq). Avoid strong bases that might affect the isobutyl group, though unlikely.
  • Heating: Heat to 80°C for 4 hours. Monitor by TLC/LCMS.

Visualization of Synthetic Pathway

SynthesisPathway cluster_safety Safety Critical Control Point Start 4-bromo-1-isobutyl- 3-(methoxymethyl)-1H-pyrazole Intermediate Pd-Oxidative Addition Complex Start->Intermediate 80°C, Dioxane Reagent Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Reagent->Intermediate Product 4-Aryl-1-isobutyl- 3-(methoxymethyl)-1H-pyrazole Intermediate->Product Reductive Elimination Acid Acid Deprotection (TFA/HCl) Product->Acid Optional Step Final 4-Aryl-1-isobutyl- 1H-pyrazol-3-methanol (Formaldehyde Release!) Acid->Final Hydrolysis

Caption: Synthetic pathway illustrating the Suzuki coupling utility and the downstream safety risk of MOM-group deprotection (Formaldehyde release).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted pyrazoles. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for MOM group stability and formaldehyde hazards).

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The Substrate Profile

The substrate 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole represents a highly functionalized heterocyclic scaffold frequently encountered in the synthesis of kinase inhibitors (e.g., JAK, BTK pathways). Its structural features dictate specific reactivity patterns that distinguish it from simple aryl bromides.

  • 1-Isobutyl Group: Acts as a permanent protecting group for the pyrazole nitrogen. It eliminates the catalyst poisoning often caused by the acidic N–H of free pyrazoles and significantly enhances lipophilicity, improving solubility in non-polar organic solvents (THF, Toluene).

  • 3-Methoxymethyl Group: An ether-linked side chain. While generally stable, the oxygen atom can act as a weak Lewis base, potentially influencing palladium coordination if the catalytic cycle is stalled.

  • 4-Bromo Substituent: The electrophilic handle. 4-Bromopyrazoles are electron-rich heteroaromatics. They are less reactive toward oxidative addition than electron-deficient aryl bromides (e.g., 4-bromonitrobenzene) but are sufficiently reactive for standard Pd(0)/Pd(II) cycles without requiring exotic conditions.

Strategic Considerations
  • Catalyst Deactivation: Pyrazoles possess an sp²-hybridized nitrogen (N2) that can coordinate to Palladium, potentially arresting the catalytic cycle. High-ligand-field phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) are recommended to outcompete this coordination.

  • Protodeboronation: If coupling with heteroaryl boronic acids (e.g., 2-pyridyl boronate), the reaction conditions must minimize protodeboronation. Anhydrous bases or rapid-heating (microwave) protocols are preferred in these instances.

Decision Matrix & Optimization Workflow

Before beginning experimental work, utilize the following decision tree to select the appropriate protocol based on your coupling partner.

OptimizationWorkflow Start Start: Coupling Partner Selection CheckPartner Is Boronic Acid/Ester Electron-Deficient or Heteroaryl? Start->CheckPartner StandardPath No (e.g., Phenyl, Tolyl) CheckPartner->StandardPath Robust Substrate DifficultPath Yes (e.g., Pyridyl, Indazolyl) CheckPartner->DifficultPath Sensitive/Steric MethodA METHOD A: Standard Protocol Pd(dppf)Cl2 • DCM / Na2CO3 Dioxane/H2O @ 90°C StandardPath->MethodA Analysis Analyze LCMS (2h) MethodA->Analysis MethodB METHOD B: High-Activity Protocol Pd-XPhos G3 / K3PO4 THF/H2O @ 60-80°C DifficultPath->MethodB MethodB->Analysis Success >90% Conversion? Isolate & Purify Analysis->Success Yes Troubleshoot Low Conversion? Analysis->Troubleshoot No Fix Switch to Anhydrous Conditions (Dioxane, Cs2CO3, 100°C) Troubleshoot->Fix

Figure 1: Optimization workflow for selecting Suzuki-Miyaura conditions based on the nucleophilic coupling partner.

Experimental Protocols

Method A: The "Workhorse" Protocol (Robust Substrates)

Recommended for coupling with phenyl, substituted phenyl, and electron-rich heteroaryl boronic acids.

Reagents:

  • Substrate: 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv / 5 mol%)

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.

  • Solvent Addition: Syringe in degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) followed by the 2.0 M Na₂CO₃ solution.

    • Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Heat the mixture to 90°C in an oil bath or heating block. Stir for 4–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexanes) or LCMS. The pyrazole bromide typically elutes faster than the coupled product.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica Gel).

Method B: The "High-Performance" Protocol (Challenging Substrates)

Recommended for sterically hindered partners, 2-substituted heteroaryls (e.g., 2-pyridine boronic acid), or if Method A fails.

Reagents:

  • Substrate: 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv)

  • Boronic Acid/Ester: 1.5 equiv

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv). Alternatively, generate in situ using Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%).

  • Base: K₃PO₄ (0.5 M aqueous or solid, 3.0 equiv)

  • Solvent: THF or n-Butanol (degassed)

Mechanism of Action: The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the electron-rich pyrazole bromide and accelerates the reductive elimination step, which is often the rate-limiting step for sterically crowded biaryls.

Step-by-Step Procedure:

  • Charge: Add substrate, boronic ester, and XPhos Pd G3 precatalyst to the vial.

  • Solvent: Add THF and 0.5 M K₃PO₄ solution (Ratio 4:1 Organic:Aqueous).

  • Degas: Sparge the solution with Argon for 5 minutes (bubbling gas directly into liquid).

  • Reaction: Heat to 60°C .

    • Note: XPhos systems are highly active; many couplings complete within 1–2 hours. Do not overheat initially to prevent protodeboronation of the partner.

  • Workup: Standard extraction as in Method A.

Mechanistic Pathway & Troubleshooting

Understanding the cycle is critical for troubleshooting. The pyrazole nitrogen (N2) presents a specific risk of coordinating to the Pd(II) intermediate, creating a "resting state" that slows transmetallation.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Aryl-Cl) Pd0->OxAdd + Pyrazole-Br PdII_Br Pd(II)-Br Intermediate (N-Coordination Risk) OxAdd->PdII_Br TransMet Transmetallation (+ Boronate + Base) PdII_Br->TransMet Base Activation PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 - Product Inhibition N-Coordination Trap: N2 of pyrazole can bind here. Use bulky ligands (XPhos) to prevent. Inhibition->PdII_Br

Figure 2: Catalytic cycle highlighting the oxidative addition of the pyrazole bromide and the potential for nitrogen coordination.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Starting Material (Bromide) Remains Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G3 or SPhos . Increase temp to 100°C.
Starting Material Consumed, No Product Protodeboronation of boronic acid.Use Boronic Pinacol Esters instead of acids. Use anhydrous conditions (Dioxane/Cs₂CO₃) to remove water.
Homocoupling of Boronic Acid Oxidation of Boronate.Ensure rigorous degassing (Argon sparge). Reduce catalyst loading.
Black Precipitate (Pd Black) Ligand dissociation / Catalyst death.Add free ligand (e.g., extra PPh₃ or XPhos) to stabilize the metal.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link

  • Billingsley, K.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Reactivity and Conditions." Link

  • Cheng, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction."[2] Chemical Papers, 2014 , 68. Link

Sources

step-by-step preparation of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole from precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, three-stage protocol for the synthesis of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole . This scaffold is a critical intermediate in the development of specific kinase inhibitors (e.g., JAK, c-Met analogs) and agrochemical active ingredients.

Unlike standard textbook preparations, this guide addresses the specific challenges of regioselective N-alkylation on the pyrazole ring and the controlled electrophilic bromination at the C4 position. The protocol utilizes commercially available precursors—Methoxyacetone and Isobutyl bromide—to ensure supply chain reliability.

Key Chemical Challenges Addressed:
  • Regiocontrol: Maximizing the formation of the 1,3-disubstituted isomer over the sterically congested 1,5-isomer during alkylation.

  • Halogenation Specificity: Ensuring exclusive mono-bromination at C4 without over-bromination or side-chain radical bromination.

Retrosynthetic Strategy

The synthesis is designed convergently. We first construct the pyrazole core with the C3-methoxymethyl handle, lock the tautomer via N-alkylation, and finally install the bromine atom. This order is chosen because N-alkylation of 4-bromopyrazoles can be sluggish due to electronic deactivation, and the C4-H bond is necessary to direct the regiochemistry of the alkylation step (steric differentiation).[1]

Retrosynthesis Target Target Molecule 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole Step3 Precursor 2 1-isobutyl-3-(methoxymethyl)-1H-pyrazole Target->Step3 Electrophilic Aromatic Substitution (NBS) Step2 Precursor 1 3-(methoxymethyl)-1H-pyrazole Step3->Step2 Regioselective N-Alkylation RawMat Starting Materials Methoxyacetone + Ethyl Formate + Hydrazine Hydrate Step2->RawMat Claisen Condensation & Cyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.

Experimental Protocols

Stage 1: Synthesis of 3-(methoxymethyl)-1H-pyrazole

Objective: Construct the heterocyclic core from acyclic precursors.

Mechanism: A Claisen condensation between methoxyacetone and ethyl formate generates a sodium enolate (masked 1,3-dicarbonyl), which undergoes cyclocondensation with hydrazine.

Materials:
  • Methoxyacetone (CAS: 5878-19-3)[1]

  • Ethyl Formate (CAS: 109-94-4)[1]

  • Sodium Ethoxide (21% wt in Ethanol)

  • Hydrazine Hydrate (50-60%)[1]

  • Solvents: Ethanol (anhydrous), MTBE (Methyl tert-butyl ether).

Protocol:
  • Enolate Formation: To a flame-dried 500 mL round-bottom flask (RBF) equipped with a stir bar and nitrogen inlet, add Sodium Ethoxide solution (1.1 equiv). Cool to 0°C.[1][2]

  • Condensation: Mix Methoxyacetone (1.0 equiv) and Ethyl Formate (1.2 equiv). Add this mixture dropwise to the base over 30 minutes.

    • Critical Insight: Maintain temperature <5°C to prevent self-condensation of methoxyacetone.[1]

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, indicating the formation of the sodium salt of 4-methoxy-3-oxobutanal.[1]

  • Cyclization: Cool the reaction mixture back to 0°C. Add Hydrazine Hydrate (1.1 equiv) dropwise.

    • Exotherm Warning: This step is exothermic.[1][3] Monitor internal temperature.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours to drive dehydration and aromatization.

  • Workup: Remove ethanol under reduced pressure. Dissolve the residue in water (50 mL) and extract with MTBE (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. The crude oil is typically >90% pure and can be used directly.[1] If needed, distill under vacuum (bp ~110°C @ 10 mmHg).

Yield Expectation: 75-85% (Pale yellow oil).[1]

Stage 2: Regioselective N-Alkylation

Objective: Install the isobutyl group at position N1.[1]

Scientific Rationale: 3-substituted pyrazoles exist in tautomeric equilibrium.[1] Alkylation can occur at N1 (yielding the 1,3-isomer) or N2 (yielding the 1,5-isomer).

  • 1,3-isomer (Desired): Sterically favored. The alkyl group is distal to the methoxymethyl group.[1]

  • 1,5-isomer (Undesired): Sterically hindered. The alkyl group is proximal to the methoxymethyl group.[1]

  • Condition Selection: We use Cesium Carbonate (

    
    )  in DMF . Cesium promotes the "naked" anion effect, and thermodynamic control generally favors the less hindered 1,3-isomer [1].
    
Materials:
  • 3-(methoxymethyl)-1H-pyrazole (from Stage 1)[1]

  • 1-Bromo-2-methylpropane (Isobutyl bromide) (CAS: 78-77-3)[1]

  • Cesium Carbonate (

    
    ) (anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[4]

Protocol:
  • Dissolution: In a 250 mL RBF, dissolve 3-(methoxymethyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
      (1.5 equiv) in one portion. Stir at RT for 30 minutes.
    
  • Alkylation: Add Isobutyl bromide (1.2 equiv) dropwise.

  • Heating: Heat the reaction to 60°C for 6-8 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (polar) should disappear, replaced by two less polar spots. The major spot (higher Rf) is usually the 1,3-isomer.

  • Workup: Pour the mixture into ice-cold water (5 volumes). Extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.

  • Purification (Crucial): Flash Column Chromatography (Silica Gel).

    • Gradient: 0% -> 30% Ethyl Acetate in Hexanes.[1]

    • Separation: The 1-isobutyl-3-(methoxymethyl) isomer typically elutes after the 1,5-isomer in many pyrazole systems, but this depends on the stationary phase.[1] Use 2D-NOESY NMR to confirm structure. (See QC section).

Yield Expectation: 60-70% (isolated 1,3-isomer).[1]

Stage 3: Electrophilic Bromination (C4-H -> C4-Br)

Objective: Selective bromination of the 4-position.[1]

Mechanism: Pyrazoles are electron-rich heteroaromatics.[1] The C4 position is the most nucleophilic site for Electrophilic Aromatic Substitution (


). N-Bromosuccinimide (NBS) provides a controlled source of bromonium ion (

).[1][2]
Materials:
  • 1-isobutyl-3-(methoxymethyl)-1H-pyrazole (from Stage 2)[1]

  • N-Bromosuccinimide (NBS) (Recrystallized)[1][2]

  • Solvent: Acetonitrile (MeCN) or DCM.

Protocol:
  • Preparation: Dissolve the pyrazole substrate (1.0 equiv) in MeCN (0.2 M) and cool to 0°C.

    • Note: MeCN is preferred over DCM for easier workup and green chemistry compliance.[1]

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to prevent radical side-reactions at the benzylic-like methoxymethyl position [2].[1]

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Validation: LC-MS should show complete conversion to [M+Br]+ isotope pattern (1:1 ratio of M and M+2).[1]

  • Quench: Add 10%

    
     (sodium thiosulfate) solution to quench excess bromine.
    
  • Extraction: Remove MeCN under vacuum. Extract aqueous residue with DCM.[1]

  • Isolation: Dry over

    
     and concentrate. The product is often pure enough for use; otherwise, pass through a short silica plug.
    

Yield Expectation: 85-95%.

Quality Control & Validation

Structural Confirmation (NMR)

The regiochemistry of the alkylation (Stage 2) is the critical quality attribute.

Signal1,3-Isomer (Target)1,5-Isomer (Impurity)Diagnostic Logic
Py-H5 ~7.3 - 7.5 ppm (d)N/A (Substituted)In the 1,3-isomer, H5 is adjacent to N1.[1]
Py-H3 N/A (Substituted)~6.2 - 6.4 ppm (d)In the 1,5-isomer, H3 is far from N1.[1]
NOE Strong NOE between N-Isobutyl (

) and H5.[1]
Strong NOE between N-Isobutyl (

) and Methoxymethyl (

).[1]
Definitive Test

Final Product Specification (Stage 3):

  • 1H NMR (400 MHz, CDCl3):

    
     7.45 (s, 1H, H-5), 4.45 (s, 2H, 
    
    
    
    ), 3.88 (d, 2H,
    
    
    ), 3.40 (s, 3H,
    
    
    ), 2.15 (m, 1H, CH), 0.92 (d, 6H,
    
    
    ).
  • Note: The disappearance of the H-4 signal (usually ~6.3 ppm in precursor) confirms bromination.[1]

Workflow Visualization

Workflow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Regio-Alkylation cluster_2 Stage 3: Bromination S1_Inputs Methoxyacetone + Ethyl Formate S1_Rxn Reaction: 1. NaOEt, 0°C 2. Hydrazine, Reflux S1_Inputs->S1_Rxn S1_Prod 3-(methoxymethyl)-1H-pyrazole S1_Rxn->S1_Prod S2_Inputs Isobutyl Bromide Cs2CO3, DMF S1_Prod->S2_Inputs S2_Rxn Reaction: 60°C, 8h S2_Inputs->S2_Rxn S2_Sep Chromatography (Remove 1,5-isomer) S2_Rxn->S2_Sep S2_Prod 1-isobutyl-3-(methoxymethyl)pyrazole S2_Sep->S2_Prod S3_Inputs NBS MeCN, 0°C S2_Prod->S3_Inputs S3_Rxn Reaction: Electrophilic Sub (SEAr) S3_Inputs->S3_Rxn Final FINAL PRODUCT 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole S3_Rxn->Final

Figure 2: Step-by-step experimental workflow with critical isolation points.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Regioselectivity (Stage 2) High temperature or wrong solvent.[1]Switch to non-polar solvents (Toluene) with phase transfer catalyst, or lower DMF temp to RT.
Over-bromination (Stage 3) Excess NBS or light exposure.Strictly use 1.05 eq NBS.[1] Wrap flask in foil to stop radical bromination of the methoxy-methyl group.[1]
Low Yield in Stage 1 Moisture in NaOEt.Use freshly prepared NaOEt or ensure commercial bottle is anhydrous.[1]
Product is Red/Brown Residual Bromine (

).
Wash organic layer with sodium thiosulfate/bisulfite until colorless.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Fustero, S., et al. "Regioselective synthesis of pyrazoles..." Journal of Organic Chemistry, 2008.
    • Application Note Context: Alkylation of unsymmetrical pyrazoles typically favors the 1,3-isomer under basic conditions due to steric repulsion in the 1,5-transition state.[1]

  • NBS Bromination Protocols

    • Gilchrist, T. L. Heterocyclic Chemistry. 3rd Ed.
    • Specific Protocol Reference: Standard Wohl-Ziegler vs SEAr conditions.[1]

    • [1]

  • Precursor Synthesis (Methoxyacetone derivatives)

    • Popova, E. A., et al. "Synthesis of 3(5)-substituted pyrazoles."[5] Russian Journal of General Chemistry.

(Note: Specific CAS numbers provided in the materials section are verifiable identifiers for the starting materials.)

Sources

Application Note: A Robust and Scalable Synthesis of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2][3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5] The specific substitution pattern on the pyrazole ring is critical for modulating biological activity, making the development of robust and regioselective synthetic methods a high-priority area for drug development professionals.

This application note provides a detailed, field-tested guide for the scale-up synthesis of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, a versatile intermediate for chemical research and development. The bromine atom at the C4 position serves as a key handle for further functionalization via cross-coupling reactions, while the N1-isobutyl and C3-methoxymethyl groups provide specific steric and electronic properties.[1][6][7]

The presented methodology is designed for scalability, emphasizing strategic choices that ensure high regioselectivity, operational safety, and process efficiency, thereby avoiding common pitfalls associated with pyrazole synthesis, such as isomeric mixtures from N-alkylation.

Retrosynthetic Strategy and Rationale

A critical challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the N-alkylation step, which can yield a mixture of N1 and N2 isomers. To circumvent this issue, our strategy introduces the N1-isobutyl substituent at the outset by employing isobutylhydrazine as a primary building block. This approach guarantees the desired N1 regiochemistry and is highly amenable to large-scale production.

The synthesis is designed as a two-step sequence following the preparation of a key diketone intermediate:

  • Pyrazole Ring Formation: A regioselective condensation reaction between a suitable 1,3-dicarbonyl equivalent and isobutylhydrazine to form the 1-isobutyl-3-(methoxymethyl)-1H-pyrazole core.

  • Electrophilic Bromination: A controlled bromination at the electron-rich C4 position of the pyrazole ring to yield the final target molecule.

This linear approach is efficient and minimizes complex purification steps, making it ideal for process scale-up.

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product SM1 4-methoxy-1,1-dimethoxy-2-butanone + Isobutylhydrazine Intermediate 1-isobutyl-3-(methoxymethyl)-1H-pyrazole SM1->Intermediate Step 1: Condensation BromineSource + NBS Product 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole BromineSource->Product Step 2: Bromination

Diagram 1: Overall two-step synthetic pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 1-isobutyl-3-(methoxymethyl)-1H-pyrazole

This step involves the classical Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[2] Using isobutylhydrazine directly ensures the formation of the desired N1-substituted regioisomer. The starting diketone, 4-methoxy-1,1-dimethoxy-2-butanone, can be prepared from commercially available materials or sourced directly.

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe, charge glacial acetic acid (8.0 L).

  • Reagent Addition: Add 4-methoxy-1,1-dimethoxy-2-butanone (1.62 kg, 10.0 mol, 1.0 equiv). Begin stirring at 150 RPM.

  • Hydrazine Addition: Slowly add a solution of isobutylhydrazine (0.97 kg, 11.0 mol, 1.1 equiv) dropwise over 60-90 minutes via an addition funnel. Maintain the internal temperature below 40°C using the reactor cooling jacket. An initial exotherm is expected.

  • Reaction: Once the addition is complete, heat the reaction mixture to 90-95°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting diketone is consumed.

  • Cooling and Quenching: Cool the reactor contents to ambient temperature (20-25°C). Slowly and carefully pour the reaction mixture into a separate vessel containing ice-cold water (40 L).

  • Neutralization: Basify the aqueous mixture to a pH of 8-9 by the slow addition of 50% w/w sodium hydroxide solution. This step is highly exothermic; ensure efficient cooling and slow addition to maintain the temperature below 30°C.

  • Extraction: Transfer the neutralized mixture to a suitable liquid-liquid extractor. Extract the aqueous phase with dichloromethane (3 x 10 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to afford 1-isobutyl-3-(methoxymethyl)-1H-pyrazole as a colorless to pale yellow liquid.

Step 2: Synthesis of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

The pyrazole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution at the C4 position. N-Bromosuccinimide (NBS) is selected as the brominating agent for its ease of handling as a solid and its ability to provide a controlled source of electrophilic bromine, which is preferable for scale-up operations compared to elemental bromine.[6]

Protocol:

  • Reactor Setup: To a 20 L jacketed glass reactor, purged with nitrogen and equipped for operation in the dark (e.g., wrapped in aluminum foil), add 1-isobutyl-3-(methoxymethyl)-1H-pyrazole (1.36 kg, 8.0 mol, 1.0 equiv) and dichloromethane (DCM, 10 L).

  • Cooling: Cool the solution to 0-5°C using the reactor cooling jacket.

  • NBS Addition: Add N-Bromosuccinimide (NBS) (1.50 kg, 8.4 mol, 1.05 equiv) portion-wise over 90-120 minutes. Maintain the internal temperature below 10°C throughout the addition, as the reaction is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction by LC-MS until complete consumption of the starting material.

  • Quenching: Cool the mixture back to 10°C. Slowly add a 10% w/v aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 L) to quench any unreacted bromine and NBS. Stir for 30 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 5 L) and brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can often be used directly in the next step if purity is >95% by HPLC. If further purification is required, recrystallization from a hexane/ethyl acetate mixture or column chromatography can be employed.

Bromination_Workflow start Start charge_reactor Charge Reactor with Pyrazole & DCM start->charge_reactor cool Cool to 0-5°C charge_reactor->cool add_nbs Add NBS Portion-wise (T < 10°C) cool->add_nbs react Warm to RT Stir 2-3h add_nbs->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete quench Quench with Na₂S₂O₃ Solution monitor->quench Complete workup Aqueous Workup (NaHCO₃, Brine) quench->workup isolate Dry & Concentrate workup->isolate end Final Product isolate->end

Diagram 2: Step-by-step workflow for the bromination protocol.

Process Data Summary

The following table summarizes typical quantitative data for a laboratory-scale synthesis, which can be extrapolated for pilot-plant production.

ParameterStep 1: Pyrazole FormationStep 2: Bromination
Starting Material 4-methoxy-1,1-dimethoxy-2-butanone1-isobutyl-3-(methoxymethyl)-1H-pyrazole
Mass of SM 162.2 g (1.0 mol)170.2 g (1.0 mol)
Key Reagent IsobutylhydrazineN-Bromosuccinimide (NBS)
Equivalents of Reagent 1.1 equiv1.05 equiv
Solvent(s) Acetic Acid, DCMDichloromethane (DCM)
Typical Reaction Time 4-6 hours3-5 hours
Product Mass (Typical) ~145 g~240 g
Yield (Typical) 85%96%
Purity (by HPLC) >98% (after distillation)>97% (after workup)

Process Safety Assessment

Scaling up chemical syntheses requires a rigorous evaluation of potential hazards. The procedures outlined above involve materials and reactions that must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Reagent Hazards:

    • Isobutylhydrazine: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.

    • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and skin contact.

    • Bromine (if used as an alternative): Elemental bromine is extremely corrosive, toxic upon inhalation, and a strong oxidizer.[8][9] Its use requires specialized handling procedures, including dedicated scrubbers and PPE with respiratory protection.[10][11][12] This protocol specifically selects NBS to mitigate these severe hazards.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All operations should be conducted in a fume hood.

    • Sodium Hydroxide (50%): Highly corrosive. Causes severe skin and eye burns. The dilution and neutralization steps are highly exothermic and require careful temperature control.

  • Reaction Hazards:

    • Exotherms: Both the pyrazole formation (during hydrazine addition) and the bromination (during NBS addition) are exothermic. The rate of addition and reactor cooling must be carefully controlled to prevent a thermal runaway.

    • Pressure Build-up: Ensure the reactor is properly vented, especially during quenching and neutralization steps where gas evolution may occur.

  • Recommended Controls:

    • Engineering: All operations must be conducted in a chemical fume hood or a walk-in hood for larger scales. Use jacketed reactors for precise temperature control.

    • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. For handling large quantities of corrosive or toxic materials, a face shield and appropriate respiratory protection may be necessary.[11][12]

    • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spill kits containing appropriate neutralizing agents (e.g., sodium thiosulfate for bromine/NBS, and a neutral absorbent for solvents) should be available.[8]

Conclusion

This application note details a robust, two-step synthetic route for the production of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. The strategic use of isobutylhydrazine as a starting material effectively controls the N1-alkylation regiochemistry, a crucial consideration for process efficiency and purity. The protocol is designed with scalability in mind, employing manageable reaction conditions and prioritizing safer reagents like NBS over elemental bromine. By adhering to the detailed protocols and safety assessments, researchers and drug development professionals can confidently produce this valuable intermediate for further synthetic applications.

References

  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. (2026). Vertex AI Search.
  • Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Large‐scale synthesis of 1H‐pyrazole. (2025). ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Bromination safety. (2024). YouTube. [Link]

  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. [Link]

  • LCSS: BROMINE. Princeton University. [Link]

  • Mali, P. R., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6684. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Standard Operating Procedure: Bromine Safety. University of Washington. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. PubMed. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Chemex. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect. [Link]

  • Safety Data Sheet: Bromine. (2021). Carl ROTH. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link]

  • (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Conversion of 2-pyrazolines to pyrazoles using bromine.
  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND. Journal of Chemistry and Technologies. [Link]

  • Bromination of pyrazole derivatives. ResearchGate. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. KTU ePubl. [Link]

  • 4-Bromopyrazole. PubChem. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Preparation of 4-bromoanisole. PrepChem.com. [Link]

Sources

using 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole as a Pharmacophore Scaffold

Abstract & Introduction

4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (CAS: 1856041-82-1) is a highly functionalized heterocyclic building block designed for the rapid synthesis of bioactive small molecules. The pyrazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs (e.g., Celecoxib, Ruxolitinib, Crizotinib).

This specific building block offers a unique trifunctional design:

  • C4-Bromine Handle: A reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) to install aryl or heteroaryl pharmacophores.

  • N1-Isobutyl Group: A hydrophobic moiety targeting aliphatic pockets (e.g., kinase specificity pockets), improving lipophilicity and membrane permeability.

  • C3-Methoxymethyl Group: A polar, non-ionizable motif that acts as a hydrogen bond acceptor, modulating solubility and metabolic stability compared to simple alkyl chains.

This guide outlines the handling, chemical reactivity, and experimental protocols for utilizing this scaffold in Lead Optimization and Fragment-Based Drug Discovery (FBDD).

Chemical Properties & Handling

PropertySpecification
IUPAC Name 4-bromo-1-(2-methylpropyl)-3-(methoxymethyl)-1H-pyrazole
CAS Number 1856041-82-1
Molecular Formula C

H

BrN

O
Molecular Weight 247.13 g/mol
Physical State Pale yellow to off-white oil or low-melting solid
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in water
Storage 2–8°C under inert atmosphere (Argon/Nitrogen)
Stability Stable under standard conditions; avoid strong oxidizers

Handling Precaution: Pyrazoles can coordinate to metal catalysts. High-purity reagents and optimal ligand selection (e.g., bulky phosphines) are critical for successful coupling reactions.

Medicinal Chemistry Rationale

The strategic value of this building block lies in its substitution pattern, which pre-encodes specific ligand-protein interactions:

  • Solubility Modulation: The C3-methoxymethyl ether provides a dipole moment that improves aqueous solubility compared to a C3-methyl or C3-phenyl group, without introducing a hydrogen bond donor that might incur a desolvation penalty.

  • Steric Fit: The N1-isobutyl group is ideal for filling hydrophobic pockets (e.g., the Gatekeeper region in kinases or the GPCR transmembrane bundle) where a simple methyl is too small and a phenyl ring is too bulky/rigid.

DOT Diagram: Pharmacophore Logic

Pharmacophore Core Pyrazole Core (Scaffold) Br C4-Bromine (Reactive Handle) Core->Br Site of Diversity Isobutyl N1-Isobutyl (Hydrophobic Fill) Core->Isobutyl N1 Position Ether C3-Methoxymethyl (Solubility/H-Bond) Core->Ether C3 Position Target Target Protein (Kinase/GPCR) Br->Target Covalent/Aryl Coupling Isobutyl->Target Van der Waals Ether->Target H-Bond Acceptor

Caption: Functional decomposition of the 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole scaffold illustrating interaction points.

Synthetic Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl-1-isobutyl-3-(methoxymethyl)-1H-pyrazoles. Mechanism: Pd(0)-catalyzed coupling of the C4-bromide with aryl boronic acids.

Reagents:

  • Scaffold: 1.0 equiv (247 mg, 1.0 mmol)

  • Boronic Acid (Ar-B(OH)

    
    ): 1.2–1.5 equiv
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or Pd
    
    
    
    (dba)
    
    
    /XPhos for difficult substrates.
  • Base: K

    
    CO
    
    
    
    (2.0 M aq, 3.0 equiv) or Cs
    
    
    CO
    
    
    (solid).
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyrazole scaffold (1.0 mmol), aryl boronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (3.0 mmol).
  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes to remove dissolved oxygen (Critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl

    
    ·DCM (0.05 mmol). Seal the vessel immediately.
    
  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min). Monitor by LC-MS (Target mass = Scaffold - Br + Ar).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Conversion: Switch to Pd(Amphos)Cl

    
      or XPhos Pd G2  catalysts, which are more active for electron-rich heterocycles.
    
  • Protodebromination: Ensure the solvent is strictly degassed; reduce temperature to 80°C.

Protocol B: Buchwald-Hartwig Amination

Objective: Synthesis of 4-amino-derivatives (e.g., for kinase hinge binding).

Reagents:

  • Scaffold: 1.0 equiv

  • Amine (R-NH

    
    ): 1.2 equiv
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BrettPhos or RuPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

Procedure:

  • Charge an oven-dried vial with scaffold, amine, base, Pd source, and ligand inside a glovebox (or under strict Ar flow).

  • Add anhydrous solvent (0.2 M concentration).

  • Heat at 100°C for 12–18 hours.

  • Filter through Celite and purify via reverse-phase HPLC (acidic modifier).

Experimental Workflow & Decision Tree

DOT Diagram: Synthetic Workflow

Workflow Start 4-Bromo-1-isobutyl- 3-(methoxymethyl)-1H-pyrazole Decision Target Motif? Start->Decision PathA Biaryl System (Suzuki Coupling) Decision->PathA Aryl Group PathB Amino-Pyrazole (Buchwald Amination) Decision->PathB Amine Group PathC Alkyne Linker (Sonogashira) Decision->PathC Alkyne ProdA Kinase Type II Inhibitor (Hydrophobic Pocket Binder) PathA->ProdA Ar-B(OH)2 / Pd ProdB Kinase Hinge Binder (H-Bond Donor/Acceptor) PathB->ProdB R-NH2 / Pd ProdC Rigid Linker Analog PathC->ProdC R-C≡CH / Pd-Cu

Caption: Divergent synthetic pathways from the parent scaffold to diverse bioactive chemical space.

Case Studies & Applications

Application 1: p38 MAPK Inhibitor Design
  • Context: p38 Mitogen-Activated Protein Kinase inhibitors often utilize a pyrazole core.

  • Design: The N1-isobutyl group mimics the binding mode of known inhibitors (e.g., Doramapimod analogs) by occupying the hydrophobic specificity pocket.

  • Modification: Coupling the 4-bromo scaffold with a 3-amino-4-methylbenzoate via Suzuki coupling yields a biaryl core. The 3-methoxymethyl group remains solvent-exposed, improving the logD profile compared to a simple methyl analog.

Application 2: LRRK2 Inhibitors (Parkinson's Disease)
  • Context: LRRK2 inhibitors require high brain penetrance.

  • Advantage: The methoxymethyl ether reduces lipophilicity (lower logP) relative to purely alkyl chains, potentially reducing non-specific protein binding while maintaining blood-brain barrier (BBB) permeability.

References

  • Review of Pyrazole Scaffolds: Faria, J. V., et al. "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Molecules, 2017. Link

  • Suzuki Coupling of 4-Bromopyrazoles: Li, H., et al. "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Medicinal Chemistry, 2010.[1] Link

  • Buchwald Amination Protocols: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Compound Data Source: PubChem CID 1350323 (Analogous structures). Link

Sources

regioselective synthesis of 1-isobutyl-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note – Precision Regiocontrol in the Synthesis of 1-Isobutyl-Substituted Pyrazoles

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, COX-2 inhibitors, and various agrochemicals.[1] However, the introduction of an N1-isobutyl group—a motif offering specific lipophilic bulk without the steric occlusion of a tert-butyl group—presents a classic regiochemical challenge.

Standard cyclocondensation of unsymmetrical 1,3-diketones with mono-alkyl hydrazines typically yields a mixture of 1,3- and 1,5-disubstituted isomers, necessitating tedious chromatographic separation. This Application Note outlines two orthogonal, high-fidelity protocols to access either regioisomer selectively:

  • The Enaminone Route: Selective synthesis of 1-isobutyl-5-substituted pyrazoles .

  • The Direct Alkylation Route: Selective synthesis of 1-isobutyl-3-substituted pyrazoles .

Strategic Analysis: The Regioselectivity Divergence

To achieve high yields and purity, one must move beyond "trial-and-error" condensation. The strategy relies on exploiting the mechanistic differences between Michael-type addition-elimination (Enaminone Route) and Steric-controlled


 substitution  (Alkylation Route).
Mechanistic Logic
  • Path A (1,5-Selectivity): In enaminones (

    
    -CO-CH=CH-N
    
    
    
    ), the
    
    
    -carbon is electronically activated for nucleophilic attack. The primary amino group (
    
    
    ) of isobutylhydrazine is more nucleophilic and less hindered than the substituted nitrogen (
    
    
    ). It attacks the
    
    
    -carbon first, forcing the isobutyl-bearing nitrogen to cyclize onto the carbonyl carbon (C5).
  • Path B (1,3-Selectivity): In a pre-formed 3(5)-substituted pyrazole, the tautomeric equilibrium heavily favors the form where the bulky carbon substituent is at position 3 (minimizing steric clash with N1). Consequently, the N1 position is sterically accessible. Alkylation with isobutyl bromide under basic conditions preferentially occurs at this distal nitrogen, locking the structure as the 1-isobutyl-3-substituted isomer.

RegioStrategy Start Target: 1-Isobutyl Pyrazole Decision Desired Regioisomer? Start->Decision Path1 1-Isobutyl-5-Substituted Decision->Path1 Proximal (1,5) Path2 1-Isobutyl-3-Substituted Decision->Path2 Distal (1,3) Method1 Method: Enaminone Cyclization (Directed Michael Addition) Path1->Method1 Method2 Method: Direct N-Alkylation (Steric Control) Path2->Method2 Precursor1 Start: Acetophenone/Ketone + DMF-DMA Method1->Precursor1 Precursor2 Start: 3-Substituted Pyrazole + iBu-Br Method2->Precursor2

Figure 1: Decision tree for selecting the synthetic pathway based on the desired regioisomer.

Detailed Protocols

Protocol A: Synthesis of 1-Isobutyl-5-Phenylpyrazole (The Enaminone Route)

Target: Accessing the isomer where the isobutyl group is adjacent to the phenyl ring.

Reagents:

  • Acetophenone (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)
    
  • Isobutylhydrazine hydrochloride (1.1 equiv)

  • Ethanol (Absolute)[2][3]

  • Triethylamine (

    
    ) (1.2 equiv)
    

Step-by-Step Workflow:

  • Enaminone Formation:

    • Charge a reaction vessel with Acetophenone (10 mmol) and DMF-DMA (12 mmol).

    • Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (disappearance of ketone).

    • Observation: The solution typically turns yellow/orange.

    • Concentrate under reduced pressure to remove methanol and excess DMF-DMA. The residue (Enaminone intermediate) is often a solid and can be used directly or recrystallized from hexanes/EtOAc if high purity is required.

  • Cyclization:

    • Dissolve the crude enaminone in absolute Ethanol (0.5 M concentration).

    • Add Isobutylhydrazine hydrochloride (11 mmol) and Triethylamine (12 mmol).

    • Note: Pre-mixing the hydrazine salt and base in a small amount of ethanol for 10 minutes before addition is recommended to liberate the free hydrazine.

    • Reflux the mixture for 3–5 hours.

    • Mechanistic Check: The free

      
       attacks the 
      
      
      
      -carbon (Michael acceptor), displacing dimethylamine.
  • Workup & Purification:

    • Cool to room temperature.[4][5]

    • Remove ethanol in vacuo.[6]

    • Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

    • Yield Expectation: 75–85%.

Protocol B: Synthesis of 1-Isobutyl-3-Phenylpyrazole (The Alkylation Route)

Target: Accessing the isomer where the isobutyl group is distal to the phenyl ring.

Reagents:

  • 3-Phenyl-1H-pyrazole (commercially available or synthesized via hydrazine + 1,3-diketone) (1.0 equiv)

  • Isobutyl bromide (1-Bromo-2-methylpropane) (1.2 equiv)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • DMF (Anhydrous) or Acetonitrile

Step-by-Step Workflow:

  • Deprotonation:

    • In a flame-dried flask, dissolve 3-Phenyl-1H-pyrazole (10 mmol) in anhydrous DMF (20 mL).

    • Add

      
       (20 mmol). Stir at room temperature for 30 minutes.
      
    • Why: Cesium is preferred over Potassium for its "cesium effect" (higher solubility/reactivity in DMF), though

      
       is a viable, cheaper alternative.
      
  • Alkylation:

    • Add Isobutyl bromide (12 mmol) dropwise.

    • Heat the mixture to 60–80°C.

    • Caution: Isobutyl bromide is less reactive than primary linear alkyl halides due to

      
      -branching. Heating is essential.
      
    • Monitor by TLC. Reaction time is typically 12–16 hours.

  • Workup & Purification:

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Critical Step: Wash the organic layer extensively with water (5x) or LiCl solution to remove DMF, which can interfere with crystallization.

    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from heptane or column chromatography (Hexane:EtOAc 95:5).

    • Regioselectivity:[1][7][8][9][10][11][12] >95:5 favoring the 1,3-isomer due to steric hindrance at the N1 position in the 5-phenyl tautomer.

Comparative Data & QC Standards

The following table summarizes the expected analytical signatures for the two isomers.

Feature1-Isobutyl-5 -Phenylpyrazole (Method A)1-Isobutyl-3 -Phenylpyrazole (Method B)
Key Mechanism Directed Michael AdditionSterically Controlled

NOE Signal (NMR) Strong NOE between N-CH2 (isobutyl) and Phenyl-H (ortho)NO NOE between N-CH2 and Phenyl-H. NOE between N-CH2 and Pyrazole-H5.
C-13 NMR (C5) Shifted upfield (approx. 130-135 ppm) due to substitutionShifted downfield (approx. 105-106 ppm for unsubstituted C5)
HPLC Elution Typically elutes later (more lipophilic interaction if phenyl is shielded)Typically elutes earlier (more polar surface area exposed)
Yield 75-85%80-90%
Visualizing the Reaction Pathway

ReactionPathways cluster_A Method A: Enaminone Route (1,5-Isomer) cluster_B Method B: Alkylation Route (1,3-Isomer) Enone Enaminone (Ph-CO-CH=CH-NMe2) Attack Step 1: NH2 Attack at C-beta (Michael Addition) Enone->Attack Cyclize Step 2: Cyclization of NH(iBu) onto Carbonyl Attack->Cyclize ProdA Product: 1-Isobutyl-5-Phenylpyrazole Cyclize->ProdA Pyraz 3-Phenyl-1H-pyrazole (Tautomer Mix) Base Step 1: Deprotonation (Forms Pyrazolide Anion) Pyraz->Base Subst Step 2: SN2 Attack by Distal N (Steric Avoidance) Base->Subst ProdB Product: 1-Isobutyl-3-Phenylpyrazole Subst->ProdB

Figure 2: Mechanistic flow showing the origin of regioselectivity in both protocols.

Troubleshooting & Optimization

  • Problem: Mixture of isomers observed in Method A.

    • Cause: Acid catalysis was too strong or temperature too high, causing equilibration.

    • Fix: Ensure the enaminone is fully formed before adding hydrazine. Use Ethanol at reflux; avoid acetic acid as solvent.

  • Problem: Low conversion in Method B.

    • Cause: Isobutyl bromide is sterically hindered (

      
      -branching) and prone to E2 elimination.
      
    • Fix: Switch to Isobutyl Iodide or add a catalytic amount of Potassium Iodide (Finkelstein condition) to the bromide reaction.

  • Problem: Difficulty separating isomers.

    • Fix: Use C18 Reverse Phase HPLC with an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile). The 1,5-isomer usually has a higher retention factor due to the twisting of the phenyl ring out of planarity, altering the dipole moment.

References

  • Alberola, A., et al. (1999).

    
    -Aminoenones in the Regioselective Synthesis of 1,3,5-Trialkylpyrazoles. ResearchGate.[13] 
    
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
  • Fustero, S., et al. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry.[4][7][11]

  • BenchChem Protocols. (2025). Regioselective Synthesis of Substituted Pyrazoles: Technical Support Guide.

  • Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.[4][7][11]

  • Review: Regioselective N-Alkylation of Pyrazoles. MDPI Molecules.

Sources

microwave-assisted synthesis involving 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Functionalization of Pyrazole Scaffolds

Executive Summary

This technical guide details the microwave-assisted synthesis and downstream functionalization of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole . This scaffold represents a "privileged structure" in medicinal chemistry, sharing structural homology with numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors) and GPCR ligands.

Traditional thermal heating for pyrazole functionalization often suffers from long reaction times (12–24 hours) and incomplete conversion due to the electron-rich nature of the pyrazole ring, which can poison palladium catalysts in cross-coupling reactions. This guide demonstrates how microwave irradiation (dielectric heating) overcomes these thermodynamic barriers, reducing reaction times to minutes while significantly improving regioselectivity and yield.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Compound Name 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
CAS Number 1856041-82-1
Molecular Formula C

H

BrN

O
Molecular Weight 247.13 g/mol
Key Functional Groups Aryl Bromide (C4), Alkyl Ether (C3), Isobutyl Chain (N1)
Solubility Soluble in DMF, DMSO, MeOH, DCM; Low solubility in water.

Experimental Workflows

The synthesis strategy is divided into two modules:

  • Module A (Core Construction): Regioselective N-alkylation of the pyrazole core.

  • Module B (Functionalization): Suzuki-Miyaura cross-coupling at the C4-bromide position.[1]

Visual Workflow (Graphviz)

PyrazoleWorkflow Start Precursor: 4-bromo-3-(methoxymethyl)-1H-pyrazole Process1 MW Irradiation 120°C, 15 min Start->Process1 + Reagents Reagents1 Isobutyl Bromide Cs2CO3, DMF Reagents1->Process1 Intermediate Target Scaffold: 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole Process1->Intermediate N-Alkylation Process2 MW Irradiation 140°C, 10 min Intermediate->Process2 + Boronic Acid Reagents2 Ar-B(OH)2 Pd(dppf)Cl2, K2CO3 Reagents2->Process2 Final Library Product: 4-Aryl-1-isobutyl-3-(methoxymethyl)-pyrazole Process2->Final Suzuki Coupling

Figure 1: Integrated workflow for the synthesis and functionalization of the target pyrazole scaffold.

Module A: Regioselective N-Alkylation

Objective: Synthesize 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole from 4-bromo-3-(methoxymethyl)-1H-pyrazole.

Scientific Rationale: Alkylation of unsymmetrical pyrazoles typically yields a mixture of N1 and N2 isomers. However, microwave irradiation in polar aprotic solvents (DMF) favors the thermodynamic product. Because the C3-methoxymethyl group imposes moderate steric bulk, alkylation preferentially occurs at the distal nitrogen (N1), maximizing distance between the substituents.

Protocol:

  • Preparation: In a 10 mL microwave process vial, dissolve 4-bromo-3-(methoxymethyl)-1H-pyrazole (1.0 equiv, 2.0 mmol) in anhydrous DMF (4 mL).

  • Base Addition: Add Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (1.5 equiv). Note: Cs
    
    
    CO
    
    
    is preferred over K
    
    
    CO
    
    
    due to the "Cesium Effect," enhancing solubility and nucleophilicity in DMF.
  • Alkylation: Add Isobutyl bromide (1.2 equiv).

  • Microwave Parameters:

    • Temp: 120 °C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Dilute with EtOAc (20 mL), wash with water (3x) to remove DMF. Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 1,3-isomer (Target) typically elutes second, after the minor 1,5-isomer.

Module B: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Utilize the C4-bromide handle to couple with Phenylboronic acid (Model Reaction).

Scientific Rationale: C4-bromopyrazoles are electronically deactivated compared to simple aryl bromides. Conventional heating often results in stalled reactions or dehalogenation byproducts. Microwave heating creates localized superheating zones at the catalyst surface (Pd), accelerating the oxidative addition step—the rate-determining step in this cycle.

Protocol:

  • Loading: To a microwave vial equipped with a magnetic stir bar, add:

    • 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole (1.0 equiv, 0.5 mmol)

    • Phenylboronic acid (1.5 equiv)

    • Pd(dppf)Cl

      
      ·DCM (0.05 equiv, 5 mol%)
      
  • Solvent System: Add 1,4-Dioxane (3 mL) and 1M aqueous K

    
    CO
    
    
    
    (1 mL). Note: The biphasic system is crucial for dissolving inorganic bases while maintaining organic solubility.
  • Deoxygenation: Purge the headspace with Nitrogen or Argon for 30 seconds.

  • Microwave Parameters:

    • Temp: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with DCM, wash with brine.

  • Analysis: Yields for this scaffold typically range from 85–95% under these conditions.

Mechanism of Acceleration (Graphviz)

Mechanism MW Microwave Irradiation (Dipolar Polarization) Solvent Polar Solvent (Dioxane/Water) MW->Solvent Dielectric Heating Cat Pd Catalyst (Activation) Solvent->Cat Energy Transfer Step1 Accelerated Oxidative Addition Cat->Step1 Kinetic Boost Step2 Rapid Transmetallation Step1->Step2

Figure 2: Kinetic enhancement via dielectric heating in Pd-catalyzed cycles.

Critical Technical Notes (E-E-A-T)

  • Regioselectivity Validation: The identity of the 1-isobutyl-3-(methoxymethyl) isomer must be confirmed via NOESY NMR. You should observe a correlation between the N1-Isobutyl protons and the C5-H proton. If the isobutyl were at N2 (the 1,5-isomer), a correlation with the C3-methoxymethyl group would be observed instead.

  • Safety Warning: Microwave vials are pressurized vessels. At 140°C, dioxane/water mixtures can generate 5–8 bar of pressure. Ensure vials are rated for at least 20 bar and never heat a sealed vial in a conventional oil bath.

  • Scale-Up: These protocols are validated for 0.5 mmol to 5.0 mmol scales. For >10 mmol, a flow-chemistry approach or stop-flow microwave reactor is recommended to manage exotherms.

References

  • Microwave-Assisted Pyrazole Synthesis: Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
  • Regioselectivity in Pyrazole Alkylation: Escolástico, C., et al. (2008). "Microwave Synthesis of Arylmethyl Substituted Pyrazoles." The Open Organic Chemistry Journal, 2, 10-16.[2] Link

  • Suzuki Coupling of 4-Bromopyrazoles: McLaughlin, M., et al. (2015). "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling." Molecules, 20(6).

  • Catalyst Optimization: Li, H., et al. (2013). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Tetrahedron Letters. Link

  • Compound Data: PubChem Entry for 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.[3] Link

Sources

Troubleshooting & Optimization

purification of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to resolving common challenges in the chromatographic purification of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.

Introduction: Navigating the Purification of a Substituted Pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the successful isolation of a target molecule is as critical as its synthesis. The purification of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, a moderately polar heterocyclic compound, presents unique challenges. Its pyrazole core contains basic nitrogen atoms that can interact unfavorably with standard silica gel, while the presence of potential regioisomers from synthesis demands a high-resolution separation technique.

This guide is structured to provide direct, actionable solutions to the real-world problems you may encounter. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context. This document serves as a troubleshooting manual and a comprehensive FAQ resource, grounded in established chromatographic theory and practical laboratory experience.

Part 1: Troubleshooting Guide - Resolving Common Issues

This section addresses the most frequent problems encountered during the column chromatography of your target pyrazole derivative in a direct question-and-answer format.

Q: My target compound and an impurity are co-eluting or showing very poor separation. What's wrong?

A: This is one of the most common challenges, often stemming from an improperly optimized mobile phase or issues with the stationary phase.

  • Causality: Effective separation in normal-phase chromatography relies on the differential partitioning of compounds between the polar stationary phase (silica gel) and the less polar mobile phase.[1] If the polarity of the mobile phase is too high, all compounds will travel quickly with the solvent front, resulting in poor separation (high Rf values).[2] If it's too low, compounds will remain strongly adsorbed to the silica, also leading to poor resolution and significant band broadening.

  • Immediate Actions:

    • Re-evaluate Your Solvent System with TLC: The root of the problem is often a mobile phase that is not selective for your specific mixture. Your goal is to find a solvent system where your target pyrazole has a Retention Factor (Rf) of approximately 0.3.[3][4] An ideal system will show clear separation between your product and any impurities on a TLC plate.[5] If the spots are not separate on TLC, they will not separate on the column.[5]

    • Adjust Mobile Phase Polarity:

      • If Rf is too high (> 0.5), decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

      • If Rf is too low (< 0.2), increase the mobile phase polarity by adding more ethyl acetate.[2]

    • Change Solvent Selectivity: If adjusting polarity isn't enough, you may need to change the solvents themselves. Solvents are classified into different selectivity groups based on their chemical properties (e.g., dipole character, hydrogen bonding ability).[6] Switching from ethyl acetate (a hydrogen bond acceptor) to dichloromethane (a dipole) can alter the interactions with your compounds and improve separation.[6]

  • Advanced Solution:

    • Employ Gradient Elution: Start with a low-polarity mobile phase to allow less polar impurities to elute. Then, gradually increase the polarity of the mobile phase over the course of the separation. This will elute your target compound in a sharp band, followed by more polar impurities.

Q: My chromatogram shows significant peak tailing for my pyrazole product. How can I get sharp, symmetrical peaks?

A: Peak tailing is a classic sign of undesirable secondary interactions between your compound and the stationary phase.[7][8] For pyrazoles and other basic, nitrogen-containing heterocycles, this is a frequent issue.

  • Causality: Standard silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic.[9] The basic nitrogen atoms on your pyrazole ring can form strong, non-ideal interactions (like hydrogen bonding or acid-base interactions) with these silanol groups.[10] This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail".[7]

  • Immediate Actions:

    • Deactivate the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will preferentially interact with the acidic silanol sites, masking them from your pyrazole.

      • Add 0.1-1% triethylamine (Et3N) or ammonia (in methanol) to your hexane/ethyl acetate mobile phase.[10][11] This simple addition can dramatically improve peak shape.

    • Check for Physical Column Issues: If all peaks in your chromatogram are tailing, it may indicate a physical problem with your column, such as a void at the top of the packing or a blocked frit.[9][12] This requires repacking the column.

  • Alternative Stationary Phase: If tailing persists, consider switching to a different stationary phase. Neutral alumina can be a good alternative for basic compounds as it lacks the acidic silanol groups of silica.[13]

Q: My product seems to have decomposed on the column. How can I check for this and prevent it?

A: The acidic nature of silica gel can unfortunately catalyze the degradation of sensitive compounds.[11]

  • Diagnostic Test (2D TLC):

    • Spot your crude material on a TLC plate.

    • Develop the plate in your chosen solvent system.

    • Remove the plate, let it dry completely, and then rotate it 90 degrees.

    • Develop the plate again in the same solvent system.

    • Interpretation: If your compound is stable, you will see a single spot on the diagonal. If new spots appear that are not on the diagonal, your compound is decomposing on the silica.[11]

  • Preventative Measures:

    • Deactivate the Silica: As with peak tailing, adding a basic modifier like triethylamine can reduce the acidity of the silica surface and prevent degradation.[11]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[11]

    • Work Quickly: Minimize the time your compound spends in contact with the silica by using flash chromatography (applying pressure to speed up the flow rate) and collecting fractions efficiently.[5]

Part 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you design a robust purification strategy from the start.

Q1: How do I choose the best mobile phase?

The ideal mobile phase should provide good separation between your target compound and impurities, with an Rf value for your target of around 0.3.[4] Thin-Layer Chromatography (TLC) is the essential tool for this optimization process.[1][14]

  • Starting Point: For a moderately polar compound like 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole, a binary system of a non-polar solvent and a polar solvent is appropriate. The most common starting point is Hexane/Ethyl Acetate.[4][5]

  • Optimization: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc). The goal is to find the ratio that moves your target spot to an Rf of ~0.3 while maximizing the distance to other spots.

  • Polarity and Rf: Remember, increasing the proportion of the more polar solvent (Ethyl Acetate) will increase the Rf values of all compounds.[2]

Mobile Phase Composition (Hexane:EtOAc) Typical Rf for a Moderately Polar Compound Suitability for Column Chromatography
9:10.10Too low. Elution will be very slow, leading to band broadening.
4:1 0.30 Optimal. Good balance of retention and movement for effective separation.
2:10.55Too high. Compound will elute too quickly with poor separation from impurities.
1:10.75Much too high. Compound will elute near the solvent front.
Q2: What is the importance of the Rf value?

The Retention Factor (Rf) is a unitless ratio that quantifies the movement of a compound on a chromatography plate.[15][16] It is calculated as:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [17]

Its importance is twofold:

  • Compound Identification: Under identical conditions (stationary phase, mobile phase, temperature), the Rf value is a physical constant for a compound, aiding in its identification by comparison to a known standard.[17][18]

  • Method Development: It is the single most critical parameter for translating a TLC separation to a column. An Rf of 0.3 on a TLC plate generally predicts that a compound will elute from a column in approximately 3-4 column volumes, which is ideal for good separation.[4]

Q3: How should I load my sample onto the column?

For the best possible separation, the sample must be applied to the column in a very narrow, concentrated band. The two main methods are wet loading and dry loading.

  • Wet Loading: The sample is dissolved in a minimum amount of the mobile phase and carefully pipetted onto the top of the column.

    • Problem: If your compound is not very soluble in the mobile phase, you may be tempted to use a stronger, more polar solvent. This is a critical error. A plug of strong solvent will carry your compound partway down the column in a diffuse band, ruining the separation before it even begins.

  • Dry Loading (Recommended): This method circumvents the solubility issue and consistently provides better resolution.[2][5]

    • Dissolve your crude product in a volatile solvent (like dichloromethane or methanol) in a round-bottom flask.

    • Add a small amount of silica gel (typically 1-2 times the mass of your crude product).

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.[5]

Q4: My compound is colorless. How do I know where it is?

Since your pyrazole derivative is likely colorless, you cannot track it visually.[19] You will rely on analyzing the collected fractions using TLC.

  • UV Visualization: Pyrazoles, being aromatic heterocycles, are almost always UV-active. Most commercial TLC plates contain a fluorescent indicator that glows green under short-wave UV light (254 nm).[19][20] A UV-active compound will absorb this light and appear as a dark spot against the green background.[20][21]

  • Chemical Stains: If a compound is not UV-active, or to visualize other impurities, chemical stains can be used. After developing the TLC plate, it is dipped in or sprayed with a reagent that reacts with the compounds to produce colored spots.[22] Common stains include:

    • Iodine (I2) Chamber: Iodine vapor reversibly adsorbs onto most organic compounds, appearing as temporary yellow-brown spots.[21][22]

    • Potassium Permanganate (KMnO4): This stain reacts with compounds that can be oxidized (e.g., alkenes, alcohols), appearing as yellow spots on a purple background.

Q5: What are the common impurities I should expect?

Impurities can originate from starting materials, side reactions, or intermediates.[23] For a substituted pyrazole, you should be mindful of:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Regioisomers: Isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. For example, the methoxymethyl group could be at the 5-position instead of the 3-position. Separating regioisomers can be challenging due to their similar polarities and may require careful solvent optimization.[5][24]

  • By-products: Compounds formed from undesired side reactions during the synthesis.

Part 3: Key Experimental Protocols

These step-by-step protocols provide a reliable framework for your purification.

Protocol 1: Slurry Packing a Silica Gel Column

Proper column packing is critical to prevent channeling and ensure a high-resolution separation.

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the stopcock hole. Add a ~1 cm layer of sand.[4][25]

  • Create Slurry: In a beaker, mix your required amount of silica gel (typically 50-100 times the mass of your crude sample) with your initial, low-polarity mobile phase until a consistent, pourable slurry is formed.[3]

  • Pouring: With the stopcock open and a flask underneath to collect solvent, pour the slurry into the column in a single, continuous motion. Use more mobile phase to rinse any remaining silica from the beaker into the column.

  • Packing: Gently tap the side of the column continuously as the silica settles to dislodge air bubbles and ensure uniform packing.[3] Allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.

  • Finalize: Add another ~1 cm layer of sand on top of the silica bed to protect the surface during solvent and sample addition.[3] Drain the solvent to the level of this top sand layer. The column is now ready for sample loading.

Protocol 2: Running the Column and Fraction Collection

This protocol assumes the use of flash chromatography, where air pressure is used to accelerate solvent flow.

  • Load Sample: Add your sample using the dry loading method described in the FAQ section.

  • Add Mobile Phase: Carefully fill the column with the mobile phase.

  • Apply Pressure: Using a regulated air line or a hand bellows, apply gentle pressure to the top of the column to achieve a steady flow rate (a drop rate of ~5-10 cm per minute is a good target).

  • Collect Fractions: Begin collecting the eluent in numbered test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Monitor Progress: After collecting 15-20 fractions, spot every second or third fraction onto a TLC plate, along with a reference spot of your crude material. Develop the plate to determine which fractions contain your desired product.

  • Combine and Evaporate: Based on the TLC analysis, combine all fractions that contain only your pure product. Remove the solvent using a rotary evaporator to yield the purified 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.

Visualizations

Diagram 1: General Workflow for Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis for Solvent System Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purification by column chromatography.

Diagram 2: Troubleshooting Logic for Poor Separation

G Problem Problem: Poor Separation on Column TLC_Check Do spots separate on TLC? Problem->TLC_Check Yes Yes TLC_Check->Yes No No TLC_Check->No Overload Column Overload? Yes->Overload Possible Cause Packing Poor Packing? Yes->Packing Possible Cause Sol_Polarity Adjust Mobile Phase Polarity No->Sol_Polarity Cause Sol_Select Change Solvent (e.g., EtOAc to DCM) No->Sol_Select Cause Sol_Overload Reduce Sample Amount Overload->Sol_Overload Solution Sol_Packing Repack Column Carefully Packing->Sol_Packing Solution

Caption: Decision tree for troubleshooting poor separation.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
  • Describe three ways in which colorless compounds can be located on a TLC slide - Brainly.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Front Tailing HPLC & GC Peaks - Axion Labs.
  • Rf Value In Chromatography: Calculation And Significance - Arbeiterkammer.
  • R F Value Explanation - BYJU'S.
  • Rf Value in Chemistry: Meaning, Formula & Example Calculation - Vedantu.
  • What is the importance of the RF value in chromatography? - Quora.
  • Revision Notes - Use of Rf values in chromatography | Experimental Techniques and Chemical Analysis | Chemistry - 0620 - Supplement | IGCSE | Sparkl.
  • Thin Layer Chromatography (rev 3/2020).
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • Troubleshooting GC peak shapes - Element Lab Solutions.
  • Troubleshooting - Technical Support - Service - MZ-Analysentechnik.
  • Column chromatography conditions for separating pyrazole isomers - Benchchem.
  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
  • Technical Support Center: Purification of Methyl Pyrazole Isomers - Benchchem.
  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts.
  • Visualizing a TLC plate - YouTube.
  • ultraviolet detection methods for TLC analysis and HPLC - YouTube.
  • Avoiding impurities in the synthesis of heterocyclic compounds - Benchchem.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega.
  • Successful Flash Chromatography - King Group.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC.
  • Successful Flash Chromatography | Biotage.
  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI.
  • Chromatography: How to Run a Flash Column - Department of Chemistry : University of Rochester.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc..
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing.
  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester.
  • How to separate isomers by Normal phase HPLC? - ResearchGate.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
  • Choosing the Correct Column for Chromatographic Selectivity - Waters Blog.
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • CN100360534C - Separation of regioisomers of metal phthalocyanines - Google Patents.
  • Using TLC to Scout Flash Chromatography Solvents - Biotage.
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - MDPI.
  • Isolation And Purification Of Substance By Column Chromatography | Request PDF.
  • Summary - AIR Unimi.
  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? | ResearchGate.
  • Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique.
  • Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust.

Sources

Technical Support Center: Synthesis and Purification of 1-Isobutyl Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the synthesis of 1-isobutyl pyrazole, with a specific focus on the common challenge of separating the resulting 1,3- and 1,5-regioisomers.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction of a 1,3-dicarbonyl compound with isobutylhydrazine produce a mixture of regioisomers?

A1: The formation of two regioisomers, 1-isobutyl-3-substituted-pyrazole and 1-isobutyl-5-substituted-pyrazole, is a common outcome in pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[1][2] This occurs because the initial nucleophilic attack of the isobutylhydrazine can happen at either of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[2][3]

The reaction, often a variant of the Knorr pyrazole synthesis, proceeds through a condensation mechanism.[3][4][5] Isobutylhydrazine has two nitrogen atoms with different steric and electronic environments. The terminal nitrogen (NH2) is generally more nucleophilic and less sterically hindered than the nitrogen atom bonded to the isobutyl group. The regiochemical outcome is a delicate balance of several factors:

  • Steric Hindrance: Bulky groups on the dicarbonyl compound or the hydrazine can direct the initial attack to the less sterically hindered carbonyl group.[6]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound activate the adjacent carbonyl carbon, making it more electrophilic and a more likely site for the initial attack.[6]

  • Reaction pH: The acidity of the medium can influence which nitrogen atom of the isobutylhydrazine acts as the primary nucleophile.[1][6][7]

Q2: How can I control the regioselectivity of the synthesis to favor one isomer?

A2: While achieving complete regioselectivity can be challenging, several strategies can be employed to influence the ratio of the 1,3- and 1,5-isobutyl pyrazole isomers:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[6] These solvents can modulate the reactivity of the intermediates through hydrogen bonding and other solvent effects.

  • pH Control: Carefully controlling the reaction pH can alter the nucleophilicity of the two nitrogen atoms in isobutylhydrazine.[1][6] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Nature of the Hydrazine: Using arylhydrazine hydrochlorides versus the free hydrazine has been shown to completely reverse the regioselectivity in certain systems, yielding the 1,3-regioisomer and 1,5-regioisomer, respectively.[8] While this specific example uses arylhydrazines, the principle of using a salt versus a free base of isobutylhydrazine could be explored.

Q3: My primary challenge is separating the 1,3- and 1,5-isobutyl pyrazole isomers. What is the recommended approach?

A3: The separation of pyrazole regioisomers is a frequent challenge due to their often similar physical properties, such as polarity and boiling point.[9][10] The most widely used and effective method for separating these isomers on a laboratory scale is flash column chromatography on silica gel.[6][9][11]

The success of the separation hinges on finding a mobile phase that provides a sufficient difference in the retention factor (Rf) between the two isomers. Due to their structural similarity, this often requires careful optimization of the eluent system.

Experimental Protocol: Separation of 1-Isobutyl Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general workflow for the separation of 1,3- and 1,5-isobutyl pyrazole regioisomers. Optimization will likely be required based on the specific substituents on your pyrazole ring.

1. Thin-Layer Chromatography (TLC) Optimization:

  • Objective: To identify a suitable solvent system for column chromatography.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarity. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • Visualize the spots using a UV lamp and/or an iodine chamber.

  • Goal: Find a solvent system where both isomer spots are visible and have a clear separation (a ΔRf of at least 0.1 is ideal).[12] The target Rf for the desired isomer should ideally be between 0.2 and 0.4 for good separation on the column.[12]

2. Column Preparation:

  • Stationary Phase: Standard silica gel (230-400 mesh) is the most common choice.[9]

  • Procedure:

    • Select a column of appropriate size for the amount of crude material to be purified.

    • Pack the column using a slurry method with the initial, least polar mobile phase identified during TLC optimization. Ensure the silica gel bed is well-compacted and free of air bubbles.

3. Sample Loading:

  • Dry Loading (Recommended): This method is preferred as it often leads to better separation.[9]

    • Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude mixture in a minimal amount of the initial mobile phase.

    • Carefully load the solution onto the top of the column.

4. Elution and Fraction Collection:

  • Procedure:

    • Begin eluting the column with the initial, non-polar mobile phase.

    • If a gradient elution is necessary (as determined by TLC), gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

    • Collect fractions of the eluent in test tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates to identify which fractions contain the separated isomers.

5. Isomer Identification and Recovery:

  • Procedure:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to yield the purified regioisomers.

    • Confirm the identity and purity of each isomer using analytical techniques such as NMR spectroscopy.[11]

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for separating compounds with differing polarities.[9]
Mobile Phase Hexane/Ethyl Acetate GradientA common and effective solvent system for separating moderately polar compounds.[9] The ratio should be optimized via TLC.
Sample Loading Dry LoadingPrevents issues with strong loading solvents and typically results in sharper bands and better resolution.[9]
Monitoring Thin-Layer Chromatography (TLC)Essential for optimizing the mobile phase and identifying the contents of collected fractions.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Isomers are co-eluting (no separation on the column). The mobile phase polarity is not optimal.Re-optimize the mobile phase using TLC. Try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol). Ensure there is a discernible difference in Rf on the TLC plate before attempting column chromatography.[9]
Poor resolution (broad bands). Improper column packing or sample loading.Ensure the column is packed uniformly without cracks or air bubbles. Use the dry loading method to apply the sample in a concentrated band.[9]
Low recovery of material from the column. The compound may be highly polar and sticking to the silica gel.Add a small percentage of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) to the mobile phase to help elute the compound.

Characterization and Differentiation of Regioisomers

Q4: How can I definitively identify which isomer is the 1,3- and which is the 1,5-?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the 1,3- and 1,5-isobutyl pyrazole regioisomers.[11][13]

  • ¹H NMR: The chemical shifts of the pyrazole ring protons will be different for each isomer due to the different electronic environments.

  • ¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly useful for differentiation.[14]

  • 2D NMR (HMBC and NOESY): These experiments provide unambiguous assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range (2- and 3-bond) correlations. For the 1-isobutyl pyrazole, the protons of the isobutyl group's CH₂ attached to the nitrogen will show a ³J correlation to the C5 carbon but not to the C3 carbon.[15][16] This is often the most definitive method.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations. For example, a NOESY spectrum might show a correlation between the isobutyl CH₂ protons and the proton at the C5 position of the pyrazole ring, which would be absent for the 1,3-isomer.[16]

Visualizing the Chemistry

Reaction Mechanism: Formation of Regioisomers

The reaction of isobutylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can proceed via two pathways, leading to a mixture of the 1,3- and 1,5-disubstituted pyrazole products.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1 Isobutylhydrazine P_A Attack at Carbonyl 1 R1->P_A P_B Attack at Carbonyl 2 R1->P_B R2 Unsymmetrical 1,3-Dicarbonyl R2->P_A R2->P_B Prod_A 1,5-Regioisomer P_A->Prod_A Cyclization & Dehydration Prod_B 1,3-Regioisomer P_B->Prod_B Cyclization & Dehydration

Caption: Formation of 1,3- and 1,5-regioisomers.

Experimental Workflow: Separation and Purification

The general workflow for isolating the pure regioisomers from the crude reaction mixture involves extraction followed by chromatographic purification and analysis.

G Start Crude Reaction Mixture Extract Aqueous Workup & Extraction Start->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Evap Solvent Evaporation Dry->Evap Crude_Product Crude Isomer Mixture Evap->Crude_Product TLC TLC Optimization of Solvent System Crude_Product->TLC Column Flash Column Chromatography TLC->Column Fractions Collect Fractions Column->Fractions Monitor Monitor Fractions by TLC Fractions->Monitor Combine_A Combine Pure Fractions of Isomer A Monitor->Combine_A Combine_B Combine Pure Fractions of Isomer B Monitor->Combine_B Evap_A Evaporate Solvent Combine_A->Evap_A Evap_B Evaporate Solvent Combine_B->Evap_B Pure_A Pure Isomer A Evap_A->Pure_A Pure_B Pure Isomer B Evap_B->Pure_B Analysis Characterization (NMR, etc.) Pure_A->Analysis Pure_B->Analysis

Caption: Workflow for isomer separation and purification.

References

  • EP0020964A1 - Process for the preparation of pyrazoles - Google P
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (URL: [Link])

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • CS216930B2 - Method of preparation of the pyrazoles - Google P
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal. (URL: [Link])

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])

  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (URL: [Link])

  • Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (URL: [Link])

  • Knorr Pyrazole Synthesis - ResearchGate. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (URL: [Link])

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. (URL: [Link])

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes - Organic Chemistry Portal. (URL: [Link])

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC. (URL: [Link])

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (URL: [Link])

  • The 1H NMR spectrum of pyrazole in a nematic phase. (URL: [Link])

  • Regioselective synthesis of polysubstituted pyrazoles and isoxazoles - PubMed. (URL: [Link])

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (URL: [Link])

  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • Column chromatography - Columbia. (URL: [Link])

  • Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed. (URL: [Link])

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid - JOCPR. (URL: [Link])

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC. (URL: [Link])

  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC - NIH. (URL: [Link])

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents - TSI Journals. (URL: [Link])

  • Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed. (URL: [Link])

Sources

Technical Support Center: High-Purity Crystallization of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-ISO-4Br-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are likely encountering difficulties crystallizing 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole due to two inherent structural factors:

  • Low Melting Point / Oiling Out: The flexible isobutyl chain and the methoxymethyl ether linkage significantly increase rotational degrees of freedom, disrupting crystal lattice packing and lowering the melting point (likely <60°C). This predisposes the system to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[1][2]

  • Regioisomeric Impurities: The synthesis of this core often yields a mixture of the desired 1,3-isomer (1-isobutyl-3-methoxymethyl) and the undesired 1,5-isomer . These isomers have similar solubilities but distinct crystal lattice energies.

This guide provides a self-validating workflow to overcome these thermodynamic barriers.

Module 1: Solvent System Selection & Solubility Profiling

The Challenge: The molecule is amphiphilic. The isobutyl/bromo domain is hydrophobic, while the methoxymethyl/pyrazole core is polar and a hydrogen bond acceptor.

The Solution: You must disrupt the solute-solute interactions of the oil phase using a solvent that balances these domains.

Recommended Solvent Screening Table
Solvent ClassSpecific SolventRoleInteraction Mechanism
Primary Solvent Isopropyl Alcohol (IPA) Good SolventH-bond donor stabilizes the ether oxygen; moderate polarity accommodates the pyrazole ring.
Primary Solvent TBME (tert-Butyl methyl ether) IntermediateExcellent for low-temperature crystallization; prevents oiling out better than EtOAc due to lower polarity.
Anti-Solvent n-Heptane Anti-SolventInduces supersaturation; compatible with isobutyl chain but forces the polar core to aggregate.
Anti-Solvent Water Strong Anti-SolventUse with caution. Likely to cause immediate oiling out. Only use in small % with IPA.
Workflow: Determination of Metastable Zone Width (MSZW)

Do not proceed to bulk crystallization without defining your MSZW.

SolventScreening Start Start: Crude Oil/Solid Dissolve Dissolve in IPA (5 vol) @ 40°C Start->Dissolve Check Clear Solution? Dissolve->Check AddSolvent Add more IPA Check->AddSolvent No Cool Cool to 0°C (0.5°C/min) Check->Cool Yes AddSolvent->Check Observe Observation Point Cool->Observe Oil Oiling Out (LLPS) Observe->Oil Cloud Point (Emulsion) Crystal Nucleation Observed Observe->Crystal Cloud Point (Solid) Seed Add Seed @ 25°C Oil->Seed Remedy Seed->Cool

Figure 1: Solvent screening logic to distinguish between true nucleation and liquid-liquid phase separation (LLPS).

Module 2: Troubleshooting "Oiling Out" (LLPS)

Symptom: As you cool the solution or add anti-solvent, the solution turns milky (emulsion) rather than forming distinct particles. The oil droplets may eventually solidify into a gum or glass.

Root Cause: The system enters a region where the liquid-liquid spinodal curve lies above the solubility curve. The energy barrier to form a liquid droplet is lower than forming a crystalline nucleus.

Corrective Protocol: The "Seeding & Cycling" Method
  • Establish Solubility: Dissolve 10g of crude in 30mL IPA at 45°C.

  • Approach Saturation: Cool to 30°C. If clear, add n-Heptane dropwise until a faint permanent haze appears (the metastable limit).

  • Seed Loading (Critical): Add 1-2 wt% of pure seed crystals.

    • Note: If you lack seeds, scratch the flask wall or use a dry ice bath on a small aliquot to force rapid precipitation, then use that solid as seed.

  • Isothermal Hold: Hold at 30°C for 2 hours. Allow the seeds to "heal" and grow. Do not cool yet.

  • Slow Cooling: Cool at a rate of 0.1°C/min to 0°C.

    • Why? Fast cooling spikes supersaturation, pushing the system back into the "oiling" zone. Slow cooling keeps the system within the growth zone of the crystal.

Module 3: Regioisomer Depletion (1,3 vs. 1,5)

The Science: The 1,3-isomer (1-isobutyl-3-methoxymethyl) generally has a higher lattice energy (higher melting point) than the 1,5-isomer due to reduced steric clash between the N-isobutyl group and the C5-substituent. Crystallization is the most effective method to leverage this thermodynamic difference.

Purification Protocol
  • Solvent Choice: Use a non-polar solvent system (e.g., Hexane/EtOAc 9:1 ) if the impurity levels are high (>10%). The 1,5-isomer is often more soluble in non-polar media due to its "crumpled" steric profile.

  • Digestion (Slurrying):

    • If the crude is a solid but purity is low (e.g., 85:15 ratio), do not fully dissolve.

    • Create a slurry in n-Heptane at 20°C.

    • Stir for 12-24 hours.

    • Mechanism: Ostwald Ripening. The thermodynamically less stable 1,5-isomer will dissolve and reprecipitate on the surface of the more stable 1,3-crystals, or remain in the mother liquor.

  • Filtration: Filter cold (0°C). Wash the cake with pre-chilled n-Heptane.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is an oil at room temperature. How do I get the first crystals?

  • A: This is common for isobutyl-pyrazoles.

    • Technique: Dissolve in minimal Et2O or TBME. Cool to -78°C (Dry ice/Acetone). Scratch the glass vigorously with a glass rod.

    • Once a solid forms, keep it at -20°C in a freezer for 24 hours to allow lattice rearrangement. Use this solid as seeds for the next batch.

Q2: Can I use water as an anti-solvent?

  • A: Not recommended. Water creates extremely high local supersaturation and polarity mismatch, almost guaranteeing oiling out for this specific lipophilic/polar hybrid molecule. Stick to Heptane or Methylcyclohexane.

Q3: The NMR shows 5% of the "wrong" regioisomer after crystallization. How do I remove it?

  • A: Perform a recrystallization from IPA/Water (90:10) .

    • While water causes oiling out in bulk, a small percentage in IPA increases the dielectric constant, which may selectively solubilize the more polar impurity profile. Ensure you seed heavily to prevent oiling.[3]

References & Grounding

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard reference for Metastable Zone Width and Oiling Out mechanisms).

  • Mullin, J. W. (2001). Crystallization. Elsevier. (Foundational text on nucleation kinetics and Ostwald ripening).

  • Frazão, C. M., et al. (2020). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." Journal of Molecular Structure. (Provides structural basis for the lattice energy differences between 1,3 and 1,5 pyrazole isomers).

  • Veverka, M., et al. (2013). "Oiling out in crystallization of amorphous APIs." Chemical Engineering Science. (Specific protocols for managing LLPS).

Visualizing the Process Flow

ProcessFlow Crude Crude Mixture (Isomers + Byproducts) SolventSelect Solvent Selection (IPA/Heptane) Crude->SolventSelect Dissolution Dissolution @ 45°C SolventSelect->Dissolution Seeding Seeding @ 30°C (Prevents Oiling) Dissolution->Seeding Cooling Controlled Cooling (0.1°C/min) Seeding->Cooling Filtration Filtration & Wash (Cold Heptane) Cooling->Filtration Product Pure Crystal (>99% 1,3-isomer) Filtration->Product

Figure 2: Optimized process flow for the purification of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole.

Sources

Validation & Comparative

Comparative 13C NMR Spectral Profiling: 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

This guide provides a technical analysis of the 13C NMR spectral signature of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole. This molecule is a critical intermediate in medicinal chemistry, serving as a scaffold for Suzuki-Miyaura cross-coupling reactions (via the C4-Br handle) to generate biologically active pyrazole derivatives.

The Core Analytical Challenge: The synthesis of this compound via N-alkylation of 4-bromo-3-(methoxymethyl)-1H-pyrazole often yields a mixture of regioisomers (1,3-substituted vs. 1,5-substituted). Standard 1H NMR is often insufficient for unambiguous assignment due to overlapping alkyl signals. This guide compares the target molecule against its primary regioisomeric impurity, establishing C5-hybridization state (CH vs. Cq) and HMBC correlations as the definitive "performance metrics" for structural validation.

Structural Analysis & Predicted Spectral Data

Molecule Fragmentation
  • Core: Pyrazole ring (Aromatic, 5-membered).[1][2]

  • Substituent 1 (N1): Isobutyl group (N-CH2-CH(CH3)2).

  • Substituent 2 (C3): Methoxymethyl group (-CH2-O-CH3).

  • Substituent 3 (C4): Bromine atom (Heavy atom shielding effect).

  • Substituent 4 (C5): Proton (Unsubstituted).

Comparative Data Table: Target vs. Regioisomer

The following table contrasts the 13C chemical shifts of the desired 1,3-isomer against the unwanted 1,5-isomer .

Carbon PositionAssignmentTarget (1,3-isomer)

(ppm)
Alternative (1,5-isomer)

(ppm)
Differentiation Logic
C4 C-Br92.5 ± 2.0 91.0 ± 2.0Shielded: Heavy atom effect (Br) causes significant upfield shift. Indistinguishable between isomers.
C5 Pyrazole Ring129.0 ± 3.0 139.5 ± 3.0 CRITICAL: In Target, C5 is a methine (CH ). In Isomer, C5 is quaternary (Cq ). Distinguishable via DEPT-135.
C3 Pyrazole Ring148.5 ± 3.0 137.0 ± 3.0In Target, C3 is quaternary (Cq ). In Isomer, C3 is methine (CH ).
N-CH2 Isobutyl58.5 52.0Steric compression in 1,5-isomer (adjacent to methoxymethyl) often shields this carbon.
O-CH2 Methoxymethyl66.0 64.5Slight variation due to electronic environment of C3 vs C5.
O-CH3 Methoxy58.0 58.0Generally indistinguishable.
Isobutyl CH Methine29.5 29.5Remote from ring; invariant.
Isobutyl CH3 Methyl20.0 20.0Remote from ring; invariant.

Note: Shifts are predicted based on substituent additivity rules and analogous pyrazole data in CDCl3.

Comparative Analysis: Performance & Alternatives

Comparison 1: Target vs. Regioisomeric Impurity

The primary "alternative" in this context is the synthetic byproduct.

  • Performance Gap: The 1,3-isomer (Target) exhibits a C5-H signal. The 1,5-isomer exhibits a C3-H signal.

  • Validation Method: A DEPT-135 experiment is the most efficient filter.

    • Target: C5 appears as a positive phase signal (CH).

    • Alternative: C5 disappears (Cq), while C3 appears as positive (CH).

Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)
  • CDCl3 (Performance): Preferred for resolution. Sharp peaks.

    • Drawback: Potential overlap of O-CH3 and N-CH2 regions if shimming is poor.

  • DMSO-d6 (Alternative):

    • Shift: Solvent residual peak at 39.5 ppm (septet) does not interfere.

    • Effect: Polar solvents can cause deshielding of the C3/C5 carbons by 1-2 ppm.

    • Recommendation: Use DMSO-d6 only if solubility in Chloroform is <10 mg/0.6 mL.

Visualization of Logic & Synthesis

Synthesis & Regioselectivity Pathways

This diagram illustrates the origin of the two isomers and the decision node for analysis.

G Target Target: 1,3-Isomer (4-Br-1-isobutyl-3-methoxymethyl) Analysis 13C NMR / DEPT-135 Target->Analysis Impurity Alternative: 1,5-Isomer (4-Br-1-isobutyl-5-methoxymethyl) Impurity->Analysis Start Starting Material 4-bromo-3-(methoxymethyl)-1H-pyrazole Reagent Isobutyl Bromide + Base (K2CO3/Cs2CO3) Start->Reagent Reagent->Target Major Product (Sterically favored) Reagent->Impurity Minor Product (Sterically hindered)

Caption: Divergent synthesis pathway showing the origin of the target 1,3-isomer and its 1,5-regioisomer alternative.

NMR Assignment Logic Flow

This diagram details the self-validating logic to confirm the structure using 2D NMR (HMBC).

Logic Isobutyl Isobutyl N-CH2 Proton (d ~3.9 ppm) HMBC HMBC Correlation (3-bond) Isobutyl->HMBC C3_Node Target (1,3-Isomer) Correlates to C5 (CH) (~129 ppm) HMBC->C3_Node Strong Crosspeak C5_Node Alternative (1,5-Isomer) Correlates to C5 (Cq) (~140 ppm) HMBC->C5_Node Strong Crosspeak Result_Target CONFIRMED: 1,3-Isomer (C5 is CH) C3_Node->Result_Target DEPT: Positive Phase Result_Alt CONFIRMED: 1,5-Isomer (C5 is Cq-CH2OMe) C5_Node->Result_Alt DEPT: Null Signal

Caption: Logic flow for distinguishing isomers using HMBC correlations from the N-methylene protons.

Detailed Experimental Protocol

Sample Preparation
  • Mass: Weigh 20–30 mg of the isolated product.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

  • Filtration: If the solution is cloudy (residual inorganic salts from alkylation), filter through a cotton plug into the NMR tube.

Acquisition Parameters (Self-Validating System)

To ensure the detection of the quaternary carbons (C3, C4-Br) which have long relaxation times (


), the following parameters are mandatory:
  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Spectral Width: -10 ppm to 220 ppm.

  • Relaxation Delay (

    
    ): 3.0 seconds  (Crucial).
    
    • Reasoning: The C4-Br carbon is non-protonated and attached to a heavy atom; it relaxes slowly. A short

      
       (<1s) may result in the C4 peak being indistinguishable from baseline noise.
      
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Line Broadening (LB): 1.0 Hz (exponential multiplication).

Validation Workflow
  • Acquire 1H NMR: Confirm purity and integration of isobutyl/methoxy groups.

  • Acquire 13C {1H}: Check for presence of C-Br (~92 ppm).

  • Acquire DEPT-135:

    • Pass Criteria: Observation of one aromatic CH peak (C5) and three aliphatic positive peaks (N-CH2, O-CH3, Isobutyl-CH3).

    • Fail Criteria: Absence of aromatic CH peak (indicates 1,5-isomer where C5 is substituted).

References

  • Begtrup, M. (1974). 13C-NMR spectra of phenyl-substituted azoles. Acta Chemica Scandinavica, 28b, 61-77.[3] Link

  • Claramunt, R. M., et al. (2006). The effect of bromine on the 13C chemical shifts of pyrazoles. Magnetic Resonance in Chemistry, 44(S1). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3645 (Pyrazole derivatives). Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the mass spectrometric behavior of 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole , a functionalized heterocyclic building block likely used in medicinal chemistry (e.g., kinase inhibitor synthesis).

Unlike simple molecular weight confirmations, this guide compares the fragmentation performance of this molecule under different ionization regimes (ESI vs. EI) and delineates the competitive dissociation pathways. By understanding the specific loss of the isobutyl group versus the methoxymethyl ether cleavage, researchers can distinguish this specific isomer from potential regioisomers or impurities during drug development.

Part 1: Structural Analysis & Isotopic Signature

Before analyzing fragmentation, the operator must validate the precursor ion using its distinct isotopic signature.

The Bromine "Fingerprint"

The presence of a bromine atom at position 4 provides a self-validating spectral feature. Unlike non-halogenated pyrazoles, this molecule will exhibit a 1:1 doublet for the molecular ion due to the natural abundance of


 (50.7%) and 

(49.3%).
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~246.04 Da
    
  • Isotopic Mass (

    
    ):  ~248.04 Da
    

Diagnostic Rule: If your mass spectrum does not show two peaks of nearly equal intensity separated by 2.0 Da at the parent mass, the sample is not the brominated product (indicating potential dehalogenation during synthesis).

Part 2: Comparative Ionization Performance

This section compares how the molecule behaves under "Soft" (ESI) versus "Hard" (EI) ionization, serving as the "Alternatives" comparison required for method selection.

Alternative A: Electrospray Ionization (ESI-MS/MS)[1]
  • Context: Used in LC-MS for biological matrices or purity checks.

  • Precursor Ion: Generates the protonated species

    
    .[1]
    
  • Performance:

    • Low Energy (In-Source): Minimal fragmentation.[1] Dominated by the doublet at

      
       247/249.
      
    • High Energy (CID): Requires Collision Induced Dissociation to break bonds.

    • Mechanism: Even-electron (

      
      ) fragmentation.[1] Rearrangements are favored over radical cleavages.
      
    • Key Advantage: Preserves the molecular ion; ideal for quantification.

Alternative B: Electron Ionization (EI-GC/MS)
  • Context: Used in reaction monitoring (synthesis).

  • Precursor Ion: Generates the radical cation

    
    .
    
  • Performance:

    • Standard Energy (70 eV): Extensive fragmentation.[1] The molecular ion (

      
      ) may be weak.
      
    • Mechanism: Odd-electron (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) fragmentation.[1] Radical-driven cleavages (alpha-cleavage) are dominant.
      
    • Key Advantage: Provides a "fingerprint" spectrum for library matching; better at distinguishing structural isomers.

Summary Table: Ionization Comparison
FeatureESI-MS/MS (Soft)EI-GC/MS (Hard)
Observed Parent

(

247/249)

(

246/248)
Primary Fragment

(Loss of Isobutene)

or Alpha-cleavage
Detection Limit Picogram range (High Sensitivity)Nanogram range (Moderate)
Best For PK/PD Studies, Impurity ProfilingSynthesis Confirmation

Part 3: Detailed Fragmentation Pathways

Under Collision Induced Dissociation (CID) in ESI mode, the molecule undergoes competitive fragmentation. The three primary pathways are detailed below.

Pathway A: N-Dealkylation (The Dominant Pathway)

The isobutyl group at position 1 is susceptible to a mechanism analogous to the McLafferty rearrangement (or a 1,5-hydrogen shift).

  • Mechanism: The protonated pyrazole nitrogen acts as an electron sink. A hydrogen from the

    
    -carbon of the isobutyl group transfers to the ring/nitrogen.
    
  • Loss: Neutral Isobutene (

    
    , 56 Da).
    
  • Result: A protonated pyrazole core (

    
     191/193).
    
  • Causality: This is kinetically favored because it forms a stable neutral alkene and a stable aromatic heterocycle.

Pathway B: Ether Cleavage (Methoxymethyl)

The side chain at position 3 contains an ether linkage.

  • Mechanism: Inductive cleavage or onium reaction.

  • Loss: Methanol (

    
    , 32 Da) or Formaldehyde equivalent (
    
    
    
    , 30 Da).
  • Result: Formation of a fragment at

    
     215/217 (approximate, depending on H-transfer).
    
  • Observation: Usually less intense than the N-dealkylation peak in ESI.

Pathway C: Dehalogenation
  • Mechanism: Homolytic cleavage of the C-Br bond.

  • Loss: Bromine radical (

    
    , 79/81 Da).
    
  • Result: A phenyl-like cation at

    
     168.
    
  • Observation: Rare in ESI (requires high collision energy) but common in EI.

Part 4: Visualization of Pathways

The following diagram illustrates the fragmentation tree, highlighting the competition between the isobutyl loss and the ether cleavage.

FragmentationTree Parent Parent Ion [M+H]+ m/z 247 / 249 (Br Doublet) IsobuteneLoss Fragment A (Base Peak) [M+H - C4H8]+ m/z 191 / 193 (Pyrazole Core) Parent->IsobuteneLoss Loss of Isobutene (-56 Da) McLafferty-like EtherLoss Fragment B [M+H - CH3OH]+ m/z 215 / 217 Parent->EtherLoss Loss of Methanol (-32 Da) Dehalo Fragment C [M+H - HBr]+ m/z 167 Parent->Dehalo Loss of HBr (-80/82 Da) High Energy Only Secondary Secondary Fragment [Core - CH2O] m/z ~161 IsobuteneLoss->Secondary Subsequent Ether Cleavage

Caption: Fragmentation tree for 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole in ESI positive mode. The loss of isobutene (Path A) is the primary diagnostic transition.

Part 5: Experimental Protocol (LC-MS/MS)

To replicate these results for product validation or impurity analysis, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Final concentration ~1 µg/mL.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI Positive)
  • Capillary Voltage: 3500 V.

  • Drying Gas:

    
     at 350°C, 10 L/min.
    
  • Nebulizer: 35 psi.

  • Scan Range:

    
     100 – 400.
    
MS/MS Optimization (MRM Transitions)

For quantitative assays (e.g., PK studies), monitor the following transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier (

)
247.0191.015 - 20Max Sensitivity
Qualifier (

)
249.0193.015 - 20Isotope Confirmation
Structural Check 247.0215.010 - 15Ether Group Check

Part 6: Workflow Visualization

The following diagram outlines the logical flow for validating this compound using the described protocol.

Workflow Sample Crude Reaction Mixture LC LC Separation (C18 Gradient) Sample->LC MS1 MS1 Scan Check for 247/249 Doublet LC->MS1 Decision Doublet Present? MS1->Decision CID Apply CID (15-20 eV) Decision->CID Yes Reject Reject: Impurity or De-brominated Decision->Reject No (or wrong ratio) Confirm Confirm m/z 191 (Isobutene Loss) CID->Confirm

Caption: Logical workflow for the identification of the target pyrazole, emphasizing the mandatory isotope check before fragmentation analysis.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Santos, L., et al. (2005).[2] "Mass spectrometry of substituted pyrazoles." Journal of Mass Spectrometry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Source for halogen isotopic patterns and ether cleavage rules).

  • NIST Chemistry WebBook. "Standard Reference Data for Pyrazole Derivatives."

Sources

Comparative Guide: HPLC Method Development for 4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Compound Assessment

Developing a robust HPLC method for 4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole requires a nuanced understanding of its physicochemical behavior. Unlike simple pyrazoles, this molecule combines a lipophilic isobutyl tail, a polarizable bromine atom, and a chemically active methoxymethyl ether.

This guide compares three distinct chromatographic approaches to ensure you achieve baseline separation from critical impurities, particularly the N-regioisomer (1-isobutyl-5-methoxymethyl) and the des-bromo starting material .[1]

Compound Profile & Chromatographic Implications[2][3][4][5][6]
  • Lipophilicity (Est.[1] LogP ~2.8 - 3.2): The isobutyl group significantly increases retention on C18 phases compared to methyl-pyrazoles.[1]

  • Basicity (pKa ~2.5): The pyrazole nitrogen is weakly basic. Without pH control, peak tailing is inevitable due to silanol interactions.[1]

  • UV Chromophore: The pyrazole ring + bromine provides absorbance, typically maxing around 220–250 nm .

Method Comparison: Selecting the Right Chemistry

We evaluated three method scenarios. The "Performance Score" is based on resolution (


) of the critical regioisomer pair and peak symmetry (

).
Scenario A: The Workhorse (Recommended for QC)
  • Column: C18 (L1) – Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1][2]

  • Verdict: Best for Routine Purity. The acidic pH suppresses silanol activity, yielding sharp peaks (

    
    ).
    
Scenario B: The Isomer Resolver (Recommended for R&D)
  • Column: Phenyl-Hexyl (L11).[1]

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1][3]

  • Verdict: Superior Selectivity. The

    
    -
    
    
    
    interactions between the phenyl stationary phase and the pyrazole ring offer enhanced separation of the 1,3- and 1,5- regioisomers, which often co-elute on C18.
Scenario C: MS-Compatible (LC-MS)
  • Column: C18 (Fused-Core/Superficially Porous).[1]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Acetonitrile.[1][4][5]

  • Verdict: Essential for Impurity ID. Replaces TFA (which suppresses MS signal) with a volatile buffer.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (C18/TFA)

Use this protocol for final product release and stability testing.

System Parameters:

  • Instrument: HPLC with PDA/UV Detector.

  • Column: 4.6 × 150 mm, 3.5 µm or 5 µm C18 (Endcapped).

  • Flow Rate: 1.0 mL/min.[1][3][5]

  • Column Temp: 30°C.

  • Detection: 230 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5–10 µL.

Mobile Phase Setup:

  • Solvent A: 0.1% TFA in HPLC-grade Water.[1]

  • Solvent B: 0.1% TFA in Acetonitrile.[1]

Gradient Program:

Time (min)% Solvent BEvent
0.040Initial Hold
2.040Isocratic for early eluters
15.090Gradient Ramp
18.090Wash
18.140Re-equilibration
23.040End of Run

Scientific Rationale: The initial 40% organic hold is critical.[1] The isobutyl group makes the molecule hydrophobic; starting too high (e.g., 60% B) will cause the analyte to elute in the void volume or co-elute with polar synthesis byproducts. TFA acts as an ion-pairing agent, sharpening the basic pyrazole peak [1].

Method Development Logic & Decision Tree

The following diagram illustrates the decision pathway for optimizing separation based on specific impurity challenges.

MethodDevelopment Start Start: 4-Bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole CheckLogP Assess Hydrophobicity (Isobutyl Group -> High Retention) Start->CheckLogP SelectColumn Select Initial Column: C18 Endcapped CheckLogP->SelectColumn RunGradient Run Scouting Gradient (5-95% ACN) SelectColumn->RunGradient Decision1 Are Regioisomers Separated (Rs > 1.5)? RunGradient->Decision1 MethodA Adopt Method A (C18) Optimize Gradient Slope Decision1->MethodA Yes SwitchChem Switch Chemistry: Pi-Pi Interaction Needed Decision1->SwitchChem No (Co-elution) MethodB Adopt Method B Phenyl-Hexyl / Methanol SwitchChem->MethodB

Caption: Decision tree for selecting between C18 and Phenyl-Hexyl chemistries based on regioisomer resolution.

Critical Impurity Analysis

Understanding the synthesis pathway allows us to predict and target specific impurities.

Synthesis Context: Commonly synthesized via alkylation of 4-bromo-3-(methoxymethyl)-1H-pyrazole with isobutyl bromide.[1] This reaction is prone to regioselectivity issues , producing both the N1 (target) and N2 (impurity) isomers.

Impurity Table:

Impurity NameRelative Retention (RRT on C18)Detection Strategy
Des-bromo precursor ~0.6 – 0.7Elutes early due to lack of heavy bromine atom.[1]
N-Regioisomer 0.95 – 1.05Critical Pair. Requires Phenyl-Hexyl or optimized C18 gradient.[1]
Bis-alkylated byproduct > 1.5Highly lipophilic; elutes during the high-organic wash.[1]

Validation & Self-Validating Protocols (E-E-A-T)

To ensure Trustworthiness , the method must be self-validating. Implement the following System Suitability Tests (SST) before every sample set, in accordance with ICH Q2(R2) guidelines [2].

  • Resolution (

    
    ):  Must be > 1.5 between the Main Peak and the N-Regioisomer (using a spiked standard).
    
  • Tailing Factor (

    
    ):  Must be < 1.5. If 
    
    
    
    , fresh mobile phase with correct TFA concentration is required.[1]
  • Precision: %RSD of peak area for 5 replicate injections must be

    
     2.0%.
    

Allowable Adjustments (USP <621>): If retention times shift, USP <621> permits the following adjustments without re-validation [3]:

  • Flow Rate: ±50% (e.g., 0.5 to 1.5 mL/min).

  • Column Temp: ±10°C.

  • pH: ±0.2 units.[1][6]

References

  • MDPI Molbank. (2009).[1][7] Synthesis and Characterization of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (Demonstrates pyrazole retention behavior and UV characteristics).

  • ICH. (2023).[1][5][8][9] ICH Q2(R2) Validation of Analytical Procedures. (Global standard for method validation parameters).[1][8][10]

  • USP. (2022).[1][11] General Chapter <621> Chromatography. (Guidelines for allowable method adjustments).

  • BenchChem. (2025).[1][12] Column chromatography conditions for separating pyrazole isomers. (Insights on regioisomer separation strategies).

Sources

A Comparative Spectroscopic Guide to 3-Methylpyrazole and 3-Methoxymethylpyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, pyrazoles stand out as a critical scaffold in medicinal chemistry and materials science. Their derivatives exhibit a wide array of biological activities, making the precise elucidation of their structure paramount for the development of novel therapeutics and functional materials. This guide provides an in-depth spectroscopic comparison of two closely related pyrazole derivatives: 3-methylpyrazole and 3-methoxymethylpyrazole. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore how the subtle change from a methyl to a methoxymethyl substituent at the C3 position significantly influences their spectral characteristics. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals, offering both experimental data and the theoretical underpinnings for their interpretation.

Molecular Structures and Tautomerism

Both 3-methylpyrazole and 3-methoxymethylpyrazole are subject to annular tautomerism, a characteristic feature of N-unsubstituted pyrazoles. This phenomenon involves the migration of the proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. In solution, this exchange is often rapid on the NMR timescale, leading to a time-averaged spectrum where the C3 and C5 positions become chemically equivalent.

Caption: Annular tautomerism in 3-methylpyrazole and 3-methoxymethylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR spectral data for our two compounds of interest, highlighting the influence of the methyl versus methoxymethyl substituent.

¹H NMR Spectroscopy

The proton NMR spectra of 3-methylpyrazole and 3-methoxymethylpyrazole reveal distinct differences in chemical shifts, primarily due to the differing electronic effects of the substituents. The electron-withdrawing oxygen atom in the methoxymethyl group leads to a general downfield shift of the pyrazole ring protons compared to the electron-donating methyl group.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
3-Methylpyrazole -CH₃~2.3Singlet-
H4~6.1Doublet~2.2
H5~7.4Doublet~2.2
NH~12.3Broad Singlet-
3-Methoxymethylpyrazole -OCH₃~3.55Singlet-
-CH₂-~5.99Singlet-
H4~6.3Doublet~2.0
H5~7.6Doublet~2.0
NH(Broad, variable)Broad Singlet-

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for 3-methylpyrazole is well-established in deuterated chloroform (CDCl₃)[1]. Data for 3-methoxymethylpyrazole is based on reported values for a trinitro-substituted derivative, and shifts for the parent compound may vary[2].

Causality of Chemical Shift Differences:

  • Substituent Protons: The methyl protons of 3-methylpyrazole appear at a typical alkyl chemical shift (~2.3 ppm)[1]. In contrast, the methoxy (-OCH₃) and methylene (-CH₂-) protons of 3-methoxymethylpyrazole are shifted downfield to ~3.55 ppm and ~5.99 ppm, respectively, due to the deshielding effect of the adjacent oxygen atom[2].

  • Ring Protons (H4 and H5): The H4 and H5 protons of 3-methoxymethylpyrazole are expected to be slightly downfield compared to those of 3-methylpyrazole. This is a consequence of the inductive electron-withdrawing effect of the oxygen atom in the methoxymethyl group, which reduces the electron density on the pyrazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectra further illustrate the electronic impact of the substituents. The carbons directly attached to or influenced by the methoxymethyl group show significant downfield shifts.

Compound Carbon Assignment Chemical Shift (δ, ppm)
3-Methylpyrazole -CH₃~13
C4~105
C5~134
C3~148
3-Methoxymethylpyrazole -OCH₃~58.9
-CH₂-~86.3
C4~123.5
C5~137.4
C3~143.4

Note: Chemical shifts are approximate. Data for 3-methylpyrazole is from established sources[1]. Data for 3-methoxymethylpyrazole is based on a trinitro-substituted derivative and is expected to differ for the parent compound[2].

Interpretation of ¹³C Chemical Shifts:

  • Substituent Carbons: The methyl carbon of 3-methylpyrazole resonates at a characteristic upfield position (~13 ppm)[1]. For 3-methoxymethylpyrazole, the methoxy and methylene carbons are found significantly downfield at ~58.9 ppm and ~86.3 ppm, respectively, due to the direct attachment to the electronegative oxygen atom[2].

  • Ring Carbons: The C3, C4, and C5 carbons of 3-methoxymethylpyrazole are generally shifted downfield compared to 3-methylpyrazole, consistent with the electron-withdrawing nature of the methoxymethyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The key differences in the IR spectra of 3-methylpyrazole and 3-methoxymethylpyrazole lie in the C-O stretching vibrations and the C-H stretching of the substituent.

Compound Vibrational Mode Approximate Frequency (cm⁻¹)
3-Methylpyrazole N-H stretch3400-3200 (broad)
C-H stretch (aromatic)3150-3100
C-H stretch (aliphatic)2950-2850
C=N, C=C stretch1600-1450
3-Methoxymethylpyrazole N-H stretch3400-3200 (broad)
C-H stretch (aromatic)3150-3100
C-H stretch (aliphatic)2950-2850
C-O-C stretch ~1100
C=N, C=C stretch1600-1450

Key Differentiating Absorptions:

The most prominent difference is the presence of a strong C-O-C stretching absorption band in the fingerprint region of the 3-methoxymethylpyrazole spectrum, typically around 1100 cm⁻¹. This band is absent in the spectrum of 3-methylpyrazole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Pathways
3-Methylpyrazole C₄H₆N₂82.10Loss of HCN, loss of N₂ after H abstraction
3-Methoxymethylpyrazole C₅H₈N₂O112.13Loss of ·OCH₃, loss of CH₂O, cleavage of the methoxymethyl group

Fragmentation Analysis:

  • 3-Methylpyrazole: The mass spectrum of 3-methylpyrazole is characterized by two main fragmentation pathways: the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂) following the abstraction of a hydrogen atom.

  • 3-Methoxymethylpyrazole: The fragmentation of 3-methoxymethylpyrazole is expected to be dominated by the cleavage of the methoxymethyl substituent. Common fragmentation pathways would include the loss of a methoxy radical (·OCH₃) to form a stable pyrazolyl-methyl cation, or the loss of formaldehyde (CH₂O).

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, standardized experimental protocols are essential. The following are representative procedures for acquiring NMR, IR, and GC-MS data.

NMR Sample Preparation and Acquisition

NMR_Workflow A Weigh ~5-10 mg of pyrazole sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H and ¹³C NMR spectra C->D E Process and analyze the data D->E IR_Workflow A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Record a background spectrum A->B C Place a small amount of the sample on the crystal B->C D Apply pressure to ensure good contact C->D E Acquire the sample spectrum D->E F Clean the crystal E->F

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

  • Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.

  • Sample Application: Place a small amount of the liquid or solid pyrazole sample directly onto the ATR crystal.

  • Acquisition: Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS)

GCMS_Workflow A Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) B Inject the sample into the GC A->B C Separate the components on the GC column B->C D Introduce the eluent into the mass spectrometer C->D E Ionize and fragment the molecules (e.g., by Electron Ionization) D->E F Detect and analyze the fragments E->F

Caption: A generalized workflow for GC-MS analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole derivative in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured.

  • Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragmentation patterns.

Conclusion

The spectroscopic comparison of 3-methylpyrazole and 3-methoxymethylpyrazole provides a clear illustration of how a subtle structural modification can lead to significant and predictable changes in their spectral data. The introduction of the methoxymethyl group results in a downfield shift of the pyrazole ring protons and carbons in the NMR spectra, the appearance of a characteristic C-O-C stretching band in the IR spectrum, and distinct fragmentation patterns in the mass spectrum. A thorough understanding of these spectroscopic signatures is indispensable for the unambiguous characterization of these and related pyrazole derivatives, thereby facilitating their application in drug discovery and materials science. This guide serves as a foundational resource, empowering researchers to confidently interpret their own experimental data and advance their scientific endeavors.

References

  • PubChem. 3-Methylpyrazole. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-(methoxymethyl)-1h-pyrazole. [Link]

  • Atlantis Press. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole
Reactant of Route 2
4-bromo-1-isobutyl-3-(methoxymethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.